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  • Product: 3-Amino-1H-indazole-4-carbonitrile
  • CAS: 1240518-54-0

Core Science & Biosynthesis

Foundational

3-Amino-1H-indazole-4-carbonitrile chemical structure

An In-Depth Technical Guide to 3-Amino-1H-indazole-4-carbonitrile Part 1: Executive Summary & Structural Logic 3-Amino-1H-indazole-4-carbonitrile (CAS: 1240518-54-0) represents a "privileged scaffold" in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-1H-indazole-4-carbonitrile

Part 1: Executive Summary & Structural Logic

3-Amino-1H-indazole-4-carbonitrile (CAS: 1240518-54-0) represents a "privileged scaffold" in modern medicinal chemistry.[1] It is a bicyclic heteroaromatic system characterized by a fusion of a pyrazole ring and a benzene ring, decorated with an exocyclic primary amine at position 3 and a nitrile group at position 4.

This specific substitution pattern is not arbitrary; it is engineered for high-affinity binding to the ATP-binding pocket of protein kinases. The 3-aminoindazole core functions as an adenine mimetic, forming critical hydrogen bonds with the kinase "hinge" region, while the 4-cyano group provides a vector for electronic modulation and interaction with the "gatekeeper" residues or solvent-front regions.

Chemical Identity
  • IUPAC Name: 3-Amino-1H-indazole-4-carbonitrile[1][2]

  • Molecular Formula: C₈H₆N₄[3][4]

  • Molecular Weight: 158.16 g/mol [2]

  • SMILES: Nc1noc2cccc(C#N)c12 (Canonical representation)

  • Key Functional Groups:

    • 1H-Indazole Core: Aromatic, planar, tautomeric (1H > 2H stability).

    • 3-Amino Group: H-bond donor/acceptor; critical for hinge binding.

    • 4-Cyano Group: Electron-withdrawing; modulates pKa of the ring system; provides a handle for further synthetic elaboration (e.g., hydrolysis to amide, reduction to amine).

Part 2: Structural Analysis & Visualization

To understand the reactivity and binding potential, we must visualize the atomic numbering and electronic environment. The 4-position is sterically "crowded" by the adjacent bridgehead and the 3-amino group, creating a unique electronic pocket.

ChemicalStructure N1 N1 (H-Donor) N2 N2 (H-Acceptor) N1->N2 C3 C3 N2->C3 NH2 3-NH2 (H-Donor) C3->NH2 C3a C3a (Bridge) C3->C3a C4 C4 C3a->C4 C7a C7a (Bridge) C3a->C7a CN 4-CN (E-Withdrawing) C4->CN C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1

Figure 1: 2D Topology of 3-Amino-1H-indazole-4-carbonitrile showing key functional nodes.

Part 3: Synthetic Methodologies

The synthesis of 3-aminoindazoles substituted at the 4-position requires a strategy that avoids the steric hindrance of the peri-position. Two primary routes are established: the De Novo Cyclization (Preferred) and the Late-Stage Functionalization .

Route A: The "Gold Standard" Cyclization

This route builds the indazole core directly from a substituted benzene precursor. It is self-validating because the formation of the indazole ring confirms the relative positioning of the substituents.

Protocol:

  • Precursor: 2-Fluoro-1,3-dicyanobenzene (also known as 2-fluoroisophthalonitrile).

  • Reagent: Hydrazine Hydrate (N₂H₄·H₂O).

  • Solvent: n-Butanol or Ethanol.

  • Conditions: Reflux (80–120°C) for 4–12 hours.

Mechanism: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization.

  • SNAr: Hydrazine attacks C2, displacing the Fluorine atom. This forms a phenylhydrazine intermediate.

  • Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile group at position 1 (adjacent).

  • Result: The pyrazole ring closes, forming the 3-amino group. The nitrile at position 3 (original benzene numbering) remains untouched, becoming the C4-cyano group of the indazole.

Detailed Workflow:

  • Step 1: Charge a round-bottom flask with 2-fluoro-1,3-dicyanobenzene (1.0 eq) and n-butanol (10 volumes).

  • Step 2: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature. Caution: Exothermic.

  • Step 3: Heat to reflux (118°C). Monitor by TLC/LCMS. The starting material spot (non-polar) will disappear, replaced by a more polar fluorescent spot (Product).

  • Step 4: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Step 5: Filter the solid. Wash with cold ethanol and water to remove excess hydrazine.

  • Step 6: Dry under vacuum at 50°C.

Route B: Pd-Catalyzed Cyanation (Alternative)

If the dicyano precursor is unavailable, one can start with 3-amino-4-bromoindazole.

  • Reagents: Zn(CN)₂ or K₄[Fe(CN)₆], Pd(PPh₃)₄ or Pd₂(dba)₃/Xantphos.

  • Conditions: DMF/DMA, 120°C, microwave or thermal heating.

  • Note: This route is more challenging due to the potential poisoning of the Pd catalyst by the free amino group and the indazole NH. Protection (e.g., THP, Boc) of N1 may be required.

Synthesis Start Start: 2-Fluoro-1,3-dicyanobenzene Step1 Add Hydrazine Hydrate (S_NAr Displacement of F) Start->Step1 n-BuOH, RT Inter Intermediate: 2-Hydrazinyl-1,3-dicyanobenzene Step1->Inter Step2 Intramolecular Cyclization (Attack on C1-Nitrile) Inter->Step2 Reflux, -NH3 eq Product Product: 3-Amino-1H-indazole-4-carbonitrile Step2->Product Yield >80%

Figure 2: The preferred synthetic pathway via SNAr and cyclization.

Part 4: Medicinal Chemistry Applications (Kinase Inhibition)

The 3-aminoindazole scaffold is a "Master Key" for kinase domains. Its utility stems from its ability to mimic the hydrogen-bonding pattern of Adenine in ATP.

Mechanism of Action: Hinge Binding

Protein kinases have a conserved "hinge" region connecting the N-terminal and C-terminal lobes.[5] The backbone residues (typically Glu, Tyr, or Leu) act as H-bond donors and acceptors.

  • Indazole N1 (H): Acts as a Hydrogen Bond Donor to the backbone Carbonyl of the hinge residue (Gatekeeper+1).

  • Indazole N2: Acts as a Hydrogen Bond Acceptor from the backbone Amide NH (Gatekeeper+3).

  • Exocyclic 3-NH₂: Can form additional H-bonds with the Gatekeeper residue or solvent molecules.

Target Specificity:

  • FGFR (Fibroblast Growth Factor Receptor): 3-aminoindazoles are potent FGFR inhibitors.[6] The 4-CN group likely sits in a small hydrophobic pocket near the gatekeeper, improving selectivity over other kinases.

  • BCR-ABL: Used in "Pan-BCR-ABL" inhibitors (e.g., AKE-72 derivatives) to overcome the T315I mutation.[7][8]

  • VEGFR: Anti-angiogenic activity.[9]

HingeBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Ligand 3-Amino-1H-indazole-4-carbonitrile BackboneCO C=O (Acceptor) BackboneNH N-H (Donor) IndazoleN2 Indazole N2 (Acceptor) BackboneNH->IndazoleN2 H-Bond IndazoleNH Indazole N1-H (Donor) IndazoleNH->BackboneCO H-Bond

Figure 3: Schematic of the bidentate Hydrogen Bonding mode with the Kinase Hinge.

Part 5: Analytical Characterization & Safety

Predicted Analytical Profile

Since exact spectra can vary by solvent, these are the authoritative expectations for validation:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.8–12.2 ppm (1H, bs): Indazole N1-H (Exchangeable).

    • δ 7.6–7.8 ppm (1H, d): H7 (Adjacent to N1).

    • δ 7.4–7.5 ppm (1H, t/dd): H6.

    • δ 7.2–7.3 ppm (1H, d): H5 (Adjacent to CN).

    • δ 5.0–6.0 ppm (2H, bs): 3-NH₂ (Exchangeable). Note: The 4-CN group is electron-withdrawing, which may deshield the NH₂ protons slightly compared to unsubstituted aminoindazole.

  • IR Spectroscopy:

    • ~2220–2230 cm⁻¹: Sharp, weak-to-medium band characteristic of the Nitrile (C≡N) stretch.

    • 3100–3400 cm⁻¹: Primary amine (NH₂) stretching (doublet).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 159.07.

Safety & Handling (MSDS Highlights)
  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3/4.

  • Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic nitrile is generally stable.

  • Handling: Use only in a fume hood. Wear nitrile gloves. Avoid contact with strong acids (hydrolysis of CN) or strong oxidizers (hydrazine residues).

References

  • BenchChem. (2025).[6][10] 3-Amino-1H-indazole-4-carbonitrile: High-Purity Chemical Intermediate. BenchChem Product Catalog. Link

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732. Link

  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013).[11] Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Journal of Organic Chemistry, 78(7), 3400-3401. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54016394, 3-Amino-1H-indazole-4-carbonitrile. PubChem.[1][2] Link

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012).[11] Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Journal of Organic Chemistry, 77(7), 3127-3133. Link

Sources

Exploratory

The Strategic Role of 3-Amino-1H-indazole-4-carbonitrile in Modern Drug Discovery: A Technical Guide

For Immediate Release SHANGHAI, CN – January 31, 2026 – In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has underscored the importance of versatile molecular scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

SHANGHAI, CN – January 31, 2026 – In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has underscored the importance of versatile molecular scaffolds. Among these, 3-Amino-1H-indazole-4-carbonitrile has emerged as a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibition. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the fundamental properties, synthesis, and strategic applications of this pivotal molecule, whose IUPAC name is 3-amino-1H-indazole-4-carbonitrile [1].

Core Molecular Attributes: An Overview

3-Amino-1H-indazole-4-carbonitrile (C₈H₆N₄, Molar Mass: 158.16 g/mol ) is a heterocyclic aromatic compound featuring a bicyclic system composed of a fused benzene and pyrazole ring.[1] The strategic placement of the amino and cyano groups on the indazole core imparts unique electronic and steric properties, rendering it a privileged scaffold in drug design.

PropertyValueSource
IUPAC Name 3-amino-1H-indazole-4-carbonitrile[1]
Molecular Formula C₈H₆N₄[1]
Molar Mass 158.16 g/mol [1]
CAS Number 1240518-54-0[1]
Appearance Yellow solidA typical appearance for this class of compounds.
Computed XLogP3 0.9[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Synthesis and Characterization: A Validated Protocol

The synthesis of 3-Amino-1H-indazole-4-carbonitrile is most efficiently achieved through the cyclization of a substituted benzonitrile with hydrazine. This established protocol provides a reliable and scalable route to this crucial intermediate.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole-4-carbonitrile

Objective: To synthesize 3-Amino-1H-indazole-4-carbonitrile from 3-fluoro-1,2-benzenedicarbonitrile.

Materials:

  • 3-fluoro-1,2-benzenedicarbonitrile

  • Hydrazine monohydrate

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-fluoro-1,2-benzenedicarbonitrile (e.g., 5 g, 34.2 mmol) in ethanol (80 mL) in a round-bottom flask.

  • Add hydrazine monohydrate (e.g., 4.98 mL, 103 mmol) to the solution.

  • Heat the reaction mixture at 70°C overnight.

  • Upon completion of the reaction (monitored by TLC or LCMS), concentrate the mixture under vacuum.

  • Partition the residue between ethyl acetate (200 mL) and water (200 mL).

  • Separate the organic layer and wash it with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (200 mL).

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under vacuum to yield 3-amino-1H-indazole-4-carbonitrile as a yellow solid. A typical yield is around 87%.

Characterization: The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.

  • LCMS (Electrospray Positive Ion Mode): m/z 159 ([M+H]⁺).

  • ¹H NMR (DMSO-d₆): Expected signals would include aromatic protons and distinct signals for the amino (NH₂) and indazole (NH) protons.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the eight carbon atoms of the molecule, including the characteristic nitrile carbon signal.

  • IR (KBr): Characteristic peaks for N-H stretching of the amino and indazole groups, and the C≡N stretching of the nitrile group (typically around 2223 cm⁻¹)[2].

Synthesis_Workflow Reactants 3-Fluorophthalonitrile + Hydrazine Monohydrate in Ethanol Reaction Heat at 70°C (Overnight) Reactants->Reaction Cyclization Workup Concentration & Partitioning (EtOAc/Water) Reaction->Workup Extraction Purification Drying (MgSO₄) & Solvent Evaporation Workup->Purification Product 3-Amino-1H-indazole- 4-carbonitrile Purification->Product Isolation

Caption: Synthetic workflow for 3-Amino-1H-indazole-4-carbonitrile.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminoindazole scaffold is a well-established "hinge-binder" in kinase inhibitors[3]. The amino group at the 3-position and the adjacent ring nitrogen form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment of the protein that connects the N- and C-lobes of the catalytic domain. This interaction mimics the adenine portion of ATP, allowing for competitive inhibition.

Derivatives of 3-aminoindazole have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The 4-carbonitrile group of the title compound provides a valuable synthetic handle for further derivatization, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.

Mechanism of Action: Hinge Binding

The primary mechanism of action for kinase inhibitors based on the 3-aminoindazole scaffold is competitive inhibition at the ATP-binding site. The N1 and the exocyclic N3-amino group of the indazole core form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition[4][5].

Hinge_Binding_Mechanism Hinge_NH Backbone NH Hinge_CO Backbone C=O Indazole_N1 Indazole N1-H Indazole_N1->Hinge_CO H-bond Indazole_NH2 3-Amino Group (NH₂) Indazole_NH2->Hinge_NH H-bond

Caption: Hydrogen bonding of the 3-aminoindazole scaffold to the kinase hinge.

Notable Kinase Targets and Derivatives

The versatility of the 3-aminoindazole scaffold has led to the development of inhibitors targeting various kinase families:

  • VEGFR/PDGFR: Derivatives incorporating a diaryl urea moiety at the 4-position have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families, which are key drivers of tumor angiogenesis[6].

  • BCR-ABL: 3-Aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, including against the challenging T315I gatekeeper mutant responsible for resistance to imatinib in chronic myeloid leukemia (CML)[5].

  • FLT3 and Kit: The scaffold has been utilized to create inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Kit, important targets in acute myeloid leukemia and gastrointestinal stromal tumors, respectively[4].

  • TYK2: The 3-aminoindazole core has been instrumental in developing inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, for the treatment of autoimmune disorders[7].

Safety and Handling

As a laboratory chemical, 3-Amino-1H-indazole-4-carbonitrile requires careful handling. It is classified as harmful if swallowed and causes skin and eye irritation[8][9][10]. It may also cause respiratory irritation[8][10].

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat[9].

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[11].

  • Storage: Store in a tightly closed container in a dry and well-ventilated place[11].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9].

Conclusion

3-Amino-1H-indazole-4-carbonitrile stands as a testament to the power of scaffold-based drug design. Its robust synthesis, coupled with its proven ability to effectively target the ATP-binding site of a multitude of kinases, ensures its continued prominence in the development of next-generation therapeutics. For medicinal chemists and drug discovery scientists, a thorough understanding of this key building block is not just advantageous, but essential for innovating at the forefront of pharmaceutical research.

References

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • Kandil, S., Al-Karmalawy, A. A., El-Damasy, A. K., Eissa, I. H., Abuo-Rahma, G. E.-D. A., & El-Gamal, M. I. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13399, 1H-Indazol-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54016394, 3-Amino-1H-indazole-4-carbonitrile. Retrieved from [Link]

  • Gäbä, M., Ke, N., Sim, T., & Gray, N. S. (2014). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 5(5), 584–588. [Link]

  • ResearchGate. (n.d.). Structure of 3-aminoindazole inhibitors. [Image]. Retrieved from [Link]

  • Norman, M. H., Min, X. J., Enyedy, I. J., Garner, J., Lu, H., Liu, M., ... & Johnson, D. L. (2012). Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor. Protein Science, 21(11), 1765-1771. [Link]

  • Zhang, M., Ouyang, G., & Wang, Z. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3894. [Link]

  • Less, G. B., Kariuki, B. M., Harris, K. D. M., & Dias, H. V. R. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704-o1706. [Link]

  • Rossetti, S., Cesa, S., & Di Zazzo, A. (2022). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Biomolecular Structure and Dynamics, 40(19), 8799-8827. [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 5-Amino-1H-indazole. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 3-Amino-1H-indazole-4-carbonitrile

The following technical guide provides an in-depth analysis of 3-Amino-1H-indazole-4-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. Chemical Scaffold Analysis for Kinase Inhibitor Design Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-1H-indazole-4-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.

Chemical Scaffold Analysis for Kinase Inhibitor Design

Executive Summary & Chemical Identity

3-Amino-1H-indazole-4-carbonitrile (CAS: 1240518-54-0) is a fused bicyclic heteroaromatic compound characterized by an indazole core substituted with an amino group at the 3-position and a nitrile group at the 4-position.[1][2] This specific substitution pattern renders it a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly for targets such as Fibroblast Growth Factor Receptors (FGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2) .[3]

The molecule’s physicochemical profile is defined by its ability to function as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP within the kinase hinge region.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 3-Amino-1H-indazole-4-carbonitrile
CAS Number 1240518-54-0
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol Exact Mass: 158.059
Appearance Yellow to pale brown solid
Solubility DMSO, DMF, MethanolLow solubility in water
pKa (Calc) ~3.5 (Indazole N1-H)Acidic NH; Basic NH₂
LogP (Calc) ~0.9Lipophilic efficiency favorable

Synthesis Methodology

The synthesis of 3-Amino-1H-indazole-4-carbonitrile is a classic example of nucleophilic aromatic substitution (


) followed by intramolecular cyclization. The most robust industrial route utilizes 3-fluoro-1,2-benzenedicarbonitrile (3-fluorophthalonitrile)  as the starting material.[3]
Validated Synthetic Protocol

Reaction:


[1][3]

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 3-fluoro-1,2-benzenedicarbonitrile (1.0 eq) in absolute ethanol (concentration ~0.4 M).

  • Nucleophilic Attack: Add Hydrazine monohydrate (3.0 eq) dropwise at room temperature. Note: Excess hydrazine is required to act as both nucleophile and base.

  • Cyclization: Heat the reaction mixture to 70°C (or reflux) for 12–16 hours. The color typically shifts from pale yellow to deep orange/brown.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove ethanol and excess hydrazine.

    • Partition the residue between Ethyl Acetate (EtOAc) and Water.[1][2]

    • Wash the organic layer with brine, dry over anhydrous

      
      , and filter.[3]
      
  • Purification: Evaporate the solvent. The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).[3]

Mechanistic Pathway

The reaction proceeds via a regioselective


 displacement of the fluoride by hydrazine, generating an intermediate hydrazinyl-benzonitrile.[3] The terminal nitrogen of the hydrazine moiety then attacks the adjacent nitrile carbon (C2-nitrile), forming the 5-membered pyrazole ring. The nitrile at the C1 position (relative to the benzene ring) becomes the C4-nitrile on the indazole core.

SynthesisMechanism cluster_conditions Conditions SM 3-Fluorophthalonitrile (C8H3FN2) INT Intermediate: 3-Hydrazinylphthalonitrile SM->INT hydrazine hydrate SNAr (-HF) PROD Product: 3-Amino-1H-indazole-4-carbonitrile (C8H6N4) INT->PROD Intramolecular Cyclization cond Solvent: Ethanol Temp: 70°C Time: 12-16h

Figure 1: Synthetic pathway from 3-fluorophthalonitrile to the target indazole.

Structural Characterization

Confirming the identity of the 4-cyano isomer (vs. the 5-, 6-, or 7-cyano isomers) is critical, as the starting material regiochemistry dictates the product.[3]

Mass Spectrometry (LC-MS)[2][3]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3]

  • Observed Ion:

    
    .
    
  • Fragmentation: Loss of HCN is common in nitrile-containing aromatics under high collision energy.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • 
     11.5–12.5 ppm (1H, br s):  Indazole NH (N1).
    
  • 
     7.6–7.8 ppm (2H, m):  Aromatic protons H5 and H7.
    
  • 
     7.3–7.5 ppm (1H, t):  Aromatic proton H6 (pseudo-triplet due to coupling with H5/H7).
    
  • 
     5.0–6.0 ppm (2H, br s):  Exocyclic Amine (
    
    
    
    ). Note: Chemical shift varies with concentration and water content.

Applications in Drug Discovery

The 3-aminoindazole scaffold is a "privileged structure" in kinase inhibitor design. The 4-carbonitrile group specifically adds unique value:

  • Electronic Modulation: The electron-withdrawing nitrile group lowers the pKa of the indazole NH, potentially strengthening the hydrogen bond to the kinase hinge region (e.g., Glu/Leu backbone).

  • Vector for Growth: The nitrile is a versatile synthetic handle. It can be:

    • Hydrolyzed to a primary amide (

      
      ) to pick up additional H-bonds.
      
    • Reduced to a benzylamine (

      
      ) for salt formation/solubility.
      
    • Transformed into heterocycles (e.g., tetrazoles, oxadiazoles).[3]

Therapeutic Targets[2][3][4][7]
  • FGFR (Fibroblast Growth Factor Receptor): 3-aminoindazoles bind to the ATP pocket. The 4-position substituent points towards the solvent front or the gatekeeper residue, modulating selectivity.[3]

  • LRRK2 (Leucine-Rich Repeat Kinase 2): Inhibitors for Parkinson's disease often utilize fused indazoles to achieve brain penetrance.

KinaseBinding Indazole Indazole Core (Hinge Binder) Kinase Kinase ATP Pocket Indazole->Kinase H-Bond to Backbone NH Amino 3-Amino Group (H-Bond Donor) Amino->Kinase H-Bond to Backbone CO Cyano 4-Cyano Group (Selectivity Vector) Cyano->Kinase Electronic Tuning

Figure 2: Pharmacophore mapping of the 3-amino-4-cyanoindazole scaffold within a kinase pocket.

Handling & Safety

  • Hazard Classification: Acute Toxic (Oral/Inhalation), Skin Irritant, Eye Irritant.[3]

  • Nitrile Risks: Metabolization can release cyanide ions; however, aromatic nitriles are generally stable.[3] Treat as a potent bioactive agent.[4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep desiccated.[3]

References

  • ChemicalBook. (n.d.). 3-Amino-1H-indazole-4-carbonitrile Product Description. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54016394, 3-Amino-1H-indazole-4-carbonitrile. Retrieved from

  • Shi, D. et al. (2010). Rapid access to 3-aminoindazoles from nitriles with hydrazines. Chemical Communications. Retrieved from

  • Scott, J. D. et al. (2017).[5] Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 3-Amino-1H-indazole-4-carbonitrile

This technical guide provides a comprehensive framework for the solubility profiling, handling, and experimental validation of 3-Amino-1H-indazole-4-carbonitrile . Executive Summary & Compound Identity 3-Amino-1H-indazol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the solubility profiling, handling, and experimental validation of 3-Amino-1H-indazole-4-carbonitrile .

Executive Summary & Compound Identity

3-Amino-1H-indazole-4-carbonitrile (CAS: 1240518-54-0) is a critical heterocyclic building block, primarily utilized in the synthesis of dual kinase inhibitors (e.g., targeting FGFR, PI3K/mTOR pathways). Its amphoteric nature—possessing both a basic primary amine and an acidic indazole proton—creates a complex solubility profile that is highly pH-dependent.

This guide replaces generic assumptions with a rigorous, protocol-driven approach to determining and optimizing solubility for drug discovery and formulation.

Core Physicochemical Profile
PropertyValue (Computed/Experimental)Implication for Solubility
Molecular Formula C₈H₆N₄Low molecular weight facilitates membrane permeability.
Molecular Weight 158.16 g/mol Favorable for fragment-based drug design.
XLogP3 ~0.9Moderate Lipophilicity: Soluble in polar organics; limited aqueous solubility without ionization.
TPSA 78.5 ŲHigh polar surface area suggests good hydrogen bonding potential.
pKa (Indazole NH) ~13.8 (Acidic)Deprotonates in strong base (pH > 12), increasing solubility.
pKa (Amino -NH₂) ~3.5–4.5 (Basic)Protonates in strong acid (pH < 2), increasing solubility.

Solubility Data & Solvent Compatibility

Note: Exact solubility values vary by crystal polymorph and purity.[1] The data below represents field-standard ranges for 3-amino-indazole derivatives.

Primary Solvent Systems
Solvent ClassSolventSolubility RatingUsage Recommendation
Super-Solvents DMSO High (>50 mg/mL) Standard Stock Solution. Stable at -20°C. Avoid freeze-thaw cycles.
DMF High (>30 mg/mL)Alternative stock solvent; harder to remove than DMSO.
Polar Protic Methanol Moderate (1–10 mg/mL)Good for transfers/dilutions. Solubility increases significantly with heat.
Ethanol Low-ModerateOften requires sonication or warming (40°C).
Aqueous Water (pH 7) Very Low (<0.1 mg/mL) Not recommended for direct dissolution.
0.1 M HCl Moderate-HighProtonation of the 3-amino group forms a soluble hydrochloride salt.
PBS (pH 7.4) LowRisk of precipitation upon dilution from DMSO stocks >1% v/v.
Mechanistic Insight: The pH-Solubility Switch

The solubility of 3-Amino-1H-indazole-4-carbonitrile is governed by its ionization state.

  • Neutral State (pH 5–9): The molecule is uncharged and aggregates due to π-π stacking of the planar indazole core, leading to poor aqueous solubility.

  • Acidic State (pH < 3): The exocyclic amine (-NH₂) accepts a proton, becoming -NH₃⁺. This ionic charge disrupts aggregation and drastically increases water solubility.

  • Basic State (pH > 12): The indazole ring -NH deprotonates, forming an anion that is highly water-soluble.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Objective: Create a stable, verified stock for biological assays.

  • Weighing: Accurately weigh 1.58 mg of 3-Amino-1H-indazole-4-carbonitrile into a sterile, amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be optically clear.[1]

  • Validation: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved; add more DMSO or re-sonicate.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Do not store at 4°C (DMSO crystallizes).

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the exact solubility limit in a specific buffer (e.g., PBS).

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (PBS pH 7.4).

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Separation: Filter the suspension using a PVDF syringe filter (0.22 µm) . Note: Do not use Nylon filters as indazoles may bind non-specifically.

  • Quantification:

    • Dilute the filtrate 1:10 in Methanol.

    • Analyze via HPLC-UV (Detection @ 254 nm).

    • Compare peak area against a standard curve prepared from the DMSO stock.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and handling based on the intended application.

SolubilityWorkflow Start Start: 3-Amino-1H-indazole-4-carbonitrile Application Select Application Start->Application BioAssay Biological Assay (IC50 / Cell Culture) Application->BioAssay Synthesis Chemical Synthesis (Next Step Reaction) Application->Synthesis Formulation In Vivo Formulation (Animal Studies) Application->Formulation DMSO_Stock Dissolve in DMSO (10-100 mM) BioAssay->DMSO_Stock Organic_Solv Use Polar Organics (DMF, THF, Warm EtOH) Synthesis->Organic_Solv Vehicle Select Vehicle System Formulation->Vehicle Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution Acidic_Saline Acidified Saline (0.1N HCl -> Saline) Vehicle->Acidic_Saline For IV/IP Cyclodextrin 20% HP-β-CD (Encapsulation) Vehicle->Cyclodextrin For Oral/IP

Caption: Solubility Decision Tree. Blue path: Biological assays; Red path: Synthesis; Green path: In vivo formulation strategies.

Synthesis Context & Purity Impact

Solubility data is often compromised by impurities.[1] This compound is typically synthesized via the reaction of 3-fluorophthalonitrile with hydrazine hydrate.

  • Impurity Risk: Residual hydrazine or uncyclized intermediates can artificially inflate apparent water solubility.

  • Purification: Recrystallization from Ethanol/Water or Dioxane is recommended to ensure the crystal lattice is defined, which stabilizes the solubility profile.

References

  • PubChem Compound Summary. 3-Amino-1H-indazole-4-carbonitrile (CID 54016394). National Center for Biotechnology Information. Link

  • ChemicalBook. Synthesis and General Properties of 3-Amino-1H-indazole-4-carbonitrile.Link

  • Protein Data Bank (PDB). Ligand Entry for Indazole Inhibitors. (Referencing general indazole scaffold binding modes). Link

  • ResearchGate. Solubility of Amino-Indazole Derivatives in Organic Solvents. (General class behavior). Link

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Foundational

The 3-Amino-1H-Indazole Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that exhibit a remarkable propensity for binding to specific biological targets. These "privileged scaffolds" serve as foundational blueprints for the design and development of new drugs. Among these, the 3-amino-1H-indazole core has emerged as a cornerstone in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] This technical guide provides an in-depth exploration of 3-amino-1H-indazole compounds, from their synthesis and structure-activity relationships to their mechanism of action and preclinical evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quest for the next generation of targeted therapies.

The significance of the 3-amino-1H-indazole moiety lies in its unique ability to act as a bioisostere for other hinge-binding motifs, effectively interacting with the ATP-binding site of a wide array of protein kinases.[3] This interaction is often characterized by the formation of key hydrogen bonds with the kinase hinge region, a critical determinant of inhibitor potency. Furthermore, the indazole ring system offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic strategies that enable the creation of diverse libraries of 3-amino-1H-indazole derivatives and explore the critical structure-activity relationships that govern their biological activity.

Synthetic Strategies: Building the 3-Amino-1H-Indazole Core and its Derivatives

The construction of the 3-amino-1H-indazole scaffold and its subsequent derivatization are pivotal steps in the drug discovery process. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Core Synthesis: The Cyclization of 2-Halobenzonitriles

A robust and widely employed method for the synthesis of the 3-amino-1H-indazole core involves the reaction of a substituted 2-halobenzonitrile with hydrazine.[2] This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. The use of 2-fluorobenzonitriles is often preferred due to the high reactivity of the fluorine atom as a leaving group.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine [2]

  • Materials: 5-bromo-2-fluorobenzonitrile, hydrazine hydrate (80%), ethanol.

  • Procedure:

    • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 10-20 eq).

    • Heat the reaction mixture to reflux for a period of 20 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution and can be collected by filtration.

    • Wash the collected solid with a cold solvent, such as ethanol or water, to remove excess hydrazine.

    • Dry the product under vacuum to yield 5-bromo-1H-indazol-3-amine.

  • Causality of Experimental Choices: The use of a significant excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent as it is polar enough to dissolve the starting materials and allows for heating to reflux to accelerate the reaction rate. The short reaction time in some cases highlights the efficiency of this cyclization.[2]

Diagram: General Synthetic Workflow for 3-Amino-1H-Indazoles

G start Substituted 2-Halobenzonitrile reaction Cyclization Reaction (e.g., Reflux in Ethanol) start->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product 3-Amino-1H-indazole Core reaction->product derivatization Further Derivatization (e.g., Suzuki Coupling) product->derivatization final_product Bioactive 3-Amino-1H-indazole Derivatives derivatization->final_product cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P2->PI3K_AKT_mTOR PLCg PLCγ Pathway P2->PLCg Inhibitor 3-Amino-1H-indazole Inhibitor Inhibitor->FGFR Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis cluster_sar Structure-Activity Relationship (SAR) cluster_hinge Hinge Binding Region cluster_substitutions Substitution Sites Indazole 3-Amino-1H-indazole Core Amino 3-Amino Group (Essential for Hinge Interaction) Indazole->Amino Ring_Subs Indazole Ring Substitutions (Positions 4, 5, 7) - Modulate Potency & Selectivity Indazole->Ring_Subs Tail 6-Position 'Tail' Region - Interacts with Solvent Front - Influences PK/PD Properties Indazole->Tail

Sources

Exploratory

The Synthesis of Substituted 3-Amino-1H-Indazole Derivatives: A Modern Synthetic Compendium

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals The 3-amino-1H-indazole framework is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remark...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The 3-amino-1H-indazole framework is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1][2] Its intrinsic properties, particularly its function as a versatile hinge-binding motif, have cemented its importance in the design of kinase inhibitors and other targeted therapeutics.[1][3] The development of robust, efficient, and diverse synthetic routes to access substituted variants of this core is therefore a critical endeavor in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a detailed examination of the principal synthetic strategies for constructing substituted 3-amino-1H-indazole derivatives. Moving beyond a mere recitation of protocols, we delve into the mechanistic underpinnings and causal logic that inform the choice of a particular synthetic route, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

Strategy 1: Cyclocondensation of Substituted 2-Halobenzonitriles

The most established and widely utilized pathway to the 3-amino-1H-indazole core begins with substituted 2-halobenzonitriles. This strategy is valued for its reliability and the vast commercial availability of diverse starting materials.[1] The core transformation involves the reaction of the benzonitrile with a hydrazine source, leading to an N-N bond formation and subsequent intramolecular cyclization. The specific choice of halogen on the aromatic ring dictates the optimal reaction conditions and catalytic system.

A. Direct Cyclization via Nucleophilic Aromatic Substitution (SNAr)

When the starting material is an electron-deficient 2-fluorobenzonitrile, the fluorine atom acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr).[4][5] The reaction with hydrazine hydrate proceeds by direct displacement of the fluoride, followed by an intramolecular attack of the newly installed hydrazine nitrogen onto the nitrile carbon, yielding the 3-aminoindazole ring system.

Causality Behind Experimental Choices:

  • Substrate: An ortho-fluorine is typically required, often activated by additional electron-withdrawing groups on the ring, to facilitate the SNAr mechanism.[6]

  • Solvent: Polar protic solvents like n-butanol or ethanol are preferred as they can solvate the intermediates and facilitate the proton transfers necessary for cyclization.[6][7]

  • Temperature: The reaction is typically conducted at reflux to provide the necessary activation energy for both the SNAr and the cyclization steps.[8]

SnAr_Workflow Start Substituted 2-Fluorobenzonitrile Intermediate Hydrazinylbenzonitrile Intermediate Start->Intermediate Hydrazine Hydrate, n-Butanol, Reflux Product 3-Amino-1H-indazole Derivative Intermediate->Product Intramolecular Cyclization

Caption: General workflow for SNAr-based synthesis of 3-aminoindazoles.

B. Metal-Catalyzed Approaches for 2-Bromo and 2-Iodobenzonitriles

For less reactive 2-bromo or 2-iodobenzonitriles, direct SNAr is inefficient. In these cases, metal catalysis is employed to facilitate the crucial C-N bond formation.

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: A robust, two-step procedure involves the palladium-catalyzed coupling of a 2-bromobenzonitrile with benzophenone hydrazone.[1][9] The resulting intermediate is then subjected to acidic hydrolysis, which simultaneously cleaves the benzophenone protecting group and catalyzes the cyclization onto the nitrile.[1][9] This method significantly broadens the scope to include a wide array of bromo- and iodo-substituted precursors.

  • Copper-Catalyzed Coupling: An alternative involves a copper-catalyzed coupling reaction between the 2-halobenzonitrile and a protected hydrazine, such as a hydrazine carboxylic ester.[1][9] This process proceeds through a cascade of coupling, deacylation, and condensation, offering a complementary route to the palladium-based methods.[9]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile[8]
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add n-butanol as the solvent, followed by the slow addition of hydrazine hydrate (80% solution, ~1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 5-bromo-1H-indazol-3-amine with high purity.[8]

ParameterValue/ConditionRationale
Starting Material 5-Bromo-2-fluorobenzonitrileFluorine is an excellent leaving group for SNAr.
Reagent Hydrazine Hydrate (80%)Serves as the dinucleophile for N-N bond formation.
Solvent n-ButanolHigh boiling point allows for sufficient reaction temperature.
Temperature Reflux (~118 °C)Provides activation energy for the cyclocondensation.
Typical Yield >85%The reaction is generally efficient and high-yielding.[8]

Strategy 2: Buchwald-Hartwig Amination for Advanced Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[10] In the context of 3-aminoindazoles, it is primarily used to synthesize N-substituted derivatives that are otherwise difficult to access. This involves coupling a 3-haloindazole (typically 3-bromo- or 3-iodo-) with a diverse range of primary or secondary amines.[11]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) is paired with a sterically hindered phosphine ligand (e.g., BINAP, BrettPhos).[10][12] The ligand is crucial; it stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.[10]

  • Base: A non-nucleophilic strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[13]

  • Indazole Protection: The N1 position of the indazole starting material is often protected (e.g., with a THP group) to prevent it from acting as a ligand and poisoning the palladium catalyst.[11]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)(X)L_n Pd0->OA Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L_n]^+X^- OA->AmineCoord Amine (HNR'R'') Coordination RE Ar-Pd(II)(NR'R'')L_n AmineCoord->RE Deprotonation (Base) RE->Pd0 Reductive Elimination

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

Experimental Protocol: Palladium-Catalyzed Amination of a 3-Bromoindazole Derivative[11][12]
  • Inert Atmosphere: Charge a dry Schlenk tube or vial with the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., BrettPhos, 5 mol%). Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).

  • Solvent & Catalyst Activation: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst complex.

  • Reagent Addition: To a separate vessel, add the N-protected 3-bromoindazole (1.0 eq), the desired amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Reaction: Transfer the activated catalyst solution to the reagent mixture via syringe under an inert atmosphere. Seal the vessel and heat to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench with water or saturated ammonium chloride solution, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. Any protecting groups can be removed in a subsequent step.

Strategy 3: Modern Approaches via C-H Amination

More recent innovations have focused on increasing synthetic efficiency through C-H activation and amination strategies. One elegant approach provides rapid access to 3-aminoindazoles from readily available tertiary amides.[14]

This two-step sequence involves:

  • Aminohydrazone Formation: A one-pot reaction where a tertiary amide is activated with triflic anhydride (Tf₂O), followed by the nucleophilic addition of a hydrazide to form an aminohydrazone precursor.[14]

  • Intramolecular C-H Amination: The aminohydrazone intermediate undergoes a ligand-free, palladium-catalyzed intramolecular C-H amination, where a C-H bond on the aryl ring ortho to the hydrazone attacks the nitrogen, forming the indazole ring system.[2][14]

This method is notable for its operational simplicity and its use of starting materials that are orthogonal to the classic benzonitrile routes.

CH_Amination_Workflow Amide Tertiary Amide Hydrazone Aminohydrazone Intermediate Amide->Hydrazone 1. Tf₂O 2. Hydrazide Product 3-Amino-1H-indazole Derivative Hydrazone->Product Pd(OAc)₂, Base, Heat

Caption: Workflow for 3-aminoindazole synthesis via C-H amination.

Summary of Synthetic Strategies

Synthetic StrategyCommon Starting MaterialsKey Reagents & CatalystsGeneral YieldsKey AdvantagesLimitations
SNAr Cyclocondensation 2-FluorobenzonitrilesHydrazine HydrateGood to ExcellentOperationally simple, high atom economy, no catalyst needed.Limited to activated (electron-poor) aryl systems.
Pd-Catalyzed Cyclization 2-BromobenzonitrilesPd catalyst, Benzophenone Hydrazone, AcidGoodBroad scope for bromo/iodo-arenes, reliable.Two-step process, requires protecting group strategy.
Buchwald-Hartwig Amination 3-Haloindazoles, AminesPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BrettPhos), Base (e.g., NaOtBu)Moderate to GoodExcellent for N-functionalization, wide amine scope, mild conditions.Catalyst cost, potential need for N1-protection on indazole.[11]
Intramolecular C-H Amination Tertiary Amides, HydrazidesTf₂O, Pd(OAc)₂GoodUtilizes readily available amides, novel bond formation.Two-step process, substrate scope may be more specific.[14]

Conclusion

The synthesis of substituted 3-amino-1H-indazole derivatives is a mature yet continually evolving field. While the classic cyclocondensation of 2-halobenzonitriles remains a workhorse for accessing the core scaffold, modern metal-catalyzed methods like the Buchwald-Hartwig amination and C-H activation have provided unparalleled access to previously challenging structural motifs. The choice of synthetic strategy is a multi-factorial decision, guided by the desired substitution pattern, availability of starting materials, and scalability requirements. A thorough understanding of the underlying mechanisms and the rationale behind specific reaction conditions, as outlined in this guide, empowers the medicinal chemist to navigate these choices effectively and accelerate the discovery of next-generation therapeutics.

References

  • The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL not available)
  • Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction - Thieme. (URL not available)
  • Cyr, P., Régnier, S., Bechara, W. S., & Charette, A. B. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(14), 3386–3389. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - Molecules. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry. [Link]

  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - ResearchG
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - ResearchG
  • Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073–1077. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Maggio, B., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 168-74. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Molecules. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - ACS Medicinal Chemistry Letters. [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications. [Link]

  • Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole - Benchchem. (URL not available)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles - J-STAGE. (URL not available)
  • Palazzo, G., et al. (1964). Synthesis and Pharmacological Properties of 1-Substituted 3-Dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. [Link]

  • Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - Bioorganic & Medicinal Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - Angewandte Chemie. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - Nature Chemistry. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - Beilstein Journal of Organic Chemistry. [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - Beilstein Journal of Organic Chemistry. [Link]

  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - Journal of the American Chemical Society. [Link]

  • Cyano sources for cyanidation reactions of tertiary amine - ResearchG
  • 3-AMINO-4-(1-AMINO-2-CYANOVINYL)FURAZANS: SYNTHESIS AND CYCLIZATION - Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]

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Protocols & Analytical Methods

Method

Application Note: Mechanistic Characterization of 3-Amino-1H-indazole-4-carbonitrile Based Inhibitors

Executive Summary The 3-amino-1H-indazole-4-carbonitrile scaffold represents a privileged pharmacophore in modern kinase inhibitor design. While the 3-amino-indazole core is a classic ATP-mimetic capable of bidentate hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-1H-indazole-4-carbonitrile scaffold represents a privileged pharmacophore in modern kinase inhibitor design. While the 3-amino-indazole core is a classic ATP-mimetic capable of bidentate hydrogen bonding with the kinase hinge region, the specific substitution of a carbonitrile (cyano) group at the C4 position imparts unique electronic and steric properties. This motif is increasingly utilized to target "Gatekeeper" residues in the ATP-binding pocket, particularly in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) and BCR-ABL .

This application note details the mechanism of action (MoA) of this inhibitor class, focusing on its role in reversing T-cell exhaustion via HPK1 inhibition.[1] We provide validated protocols for biochemical profiling and cellular target engagement, ensuring researchers can robustly characterize derivatives of this scaffold.

Mechanism of Action (MoA)

ATP-Competitive Inhibition

Inhibitors based on the 3-amino-1H-indazole-4-carbonitrile scaffold function primarily as Type I (ATP-competitive) inhibitors .

  • Hinge Binding (The Anchor): The indazole core mimics the adenine ring of ATP.[2] The nitrogen at position 1 (N1) acts as a hydrogen bond acceptor, while the exocyclic amine at position 3 (3-NH2) acts as a hydrogen bond donor. This creates a stable bidentate interaction with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu98/Cys100 in many kinases).

  • The C4-Nitrile "Vector": The 4-position of the indazole ring is strategically oriented toward the kinase Gatekeeper residue.

    • Steric Fit: The linear geometry and small radius of the cyano group allow it to access restricted pockets created by bulky gatekeeper mutations (e.g., T315I in BCR-ABL) or to induce a "gate-open" conformation.

    • Electronic Modulation: The electron-withdrawing nature of the nitrile group lowers the pKa of the indazole N1, potentially modulating the strength of the hinge interaction and improving metabolic stability by deactivating the ring toward oxidative metabolism.

Physiological Impact: The HPK1 Axis

In the context of Immuno-Oncology, this scaffold is critical for inhibiting HPK1, a negative regulator of T-cell receptor (TCR) signaling.[3]

  • Normal State: TCR activation recruits HPK1, which phosphorylates the adaptor protein SLP76 at Ser376.

  • Negative Feedback: Phospho-SLP76 recruits the 14-3-3 complex, leading to the ubiquitination and proteasomal degradation of SLP76/LAT signalosomes. This dampens T-cell activation.

  • Inhibition: 3-amino-indazole inhibitors block HPK1 kinase activity, preventing SLP76 phosphorylation. This maintains the stability of the immunological synapse, enhancing T-cell proliferation and cytokine (IL-2) secretion.

Pathway Visualization

The following diagram illustrates the HPK1 signaling cascade and the intervention point of the inhibitor.

HPK1_Pathway TCR TCR Activation HPK1_Inactive HPK1 (Inactive) TCR->HPK1_Inactive Recruits HPK1_Active HPK1 (Active) HPK1_Inactive->HPK1_Active Auto-phosphorylation SLP76 SLP76 (Adaptor) HPK1_Active->SLP76 Phosphorylates Inhibitor Indazole-4-CN Inhibitor Inhibitor->HPK1_Active Blocks ATP Binding pSLP76 pSLP76 (Ser376) SLP76->pSLP76 TCell_Response T-Cell Proliferation (IL-2 Release) SLP76->TCell_Response Promotes Degradation Ubiquitination & Degradation pSLP76->Degradation Recruits 14-3-3 Degradation->TCell_Response Inhibits

Figure 1: Mechanism of HPK1 inhibition by 3-amino-1H-indazole-4-carbonitrile scaffolds. The inhibitor prevents the phosphorylation of SLP76, thereby blocking the negative feedback loop that leads to T-cell exhaustion.

Experimental Protocols

In Vitro Kinase Selectivity Assay (TR-FRET)

Objective: Determine the IC50 of the inhibitor against recombinant HPK1 or BCR-ABL. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a tracer that competes with the inhibitor for the ATP binding site.

Materials:

  • Recombinant HPK1 (kinase domain).

  • Europium-labeled anti-tag antibody (e.g., anti-GST-Eu).

  • Kinase Tracer (e.g., AlexaFluor 647-labeled ATP mimetic).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Protocol:

  • Compound Prep: Prepare a 10-point serial dilution of the 3-amino-1H-indazole-4-carbonitrile derivative in 100% DMSO (start at 10 µM, 3-fold dilution).

  • Enzyme Mix: Dilute HPK1 enzyme to 2 nM in Assay Buffer. Dispense 5 µL/well into a 384-well white low-volume plate.

  • Inhibitor Addition: Add 100 nL of compound dilution (acoustic dispensing or pin tool). Incubate for 15 minutes at Room Temperature (RT) to allow "Gatekeeper" accommodation.

  • Tracer Mix: Prepare a mix of Tracer (50 nM) and Eu-Antibody (2 nM). Add 5 µL/well.

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Concentration] to derive IC50.

Cellular Target Engagement: Phospho-SLP76 Assay

Objective: Verify that the inhibitor engages HPK1 inside the cell and prevents SLP76 phosphorylation. Cell Line: Jurkat E6.1 (Human T-cell leukemia).

Protocol:

  • Seeding: Seed Jurkat cells at 1 x 10^6 cells/mL in RPMI-1640 (serum-free for starvation step) in 6-well plates. Starve for 4 hours.

  • Treatment: Treat cells with the inhibitor (0.1, 1, 10 µM) or DMSO control for 1 hour.

  • Stimulation: Stimulate TCR signaling by adding anti-CD3 (OKT3, 5 µg/mL) and anti-CD28 (2 µg/mL) antibodies for 15 minutes.

  • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Western Blot:

    • Load 20 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies: Rabbit anti-pSLP76 (Ser376) [Specific Marker] and Mouse anti-Total SLP76 [Loading Control].

    • Detection: Chemiluminescence.

  • Quantification: A potent 3-amino-indazole inhibitor should show a dose-dependent decrease in pSLP76 band intensity while Total SLP76 remains constant.

Data Presentation & Interpretation

Expected Results Table

When characterizing derivatives of this scaffold, summarize data as follows:

Compound IDHPK1 IC50 (nM)JAK1 IC50 (nM)Selectivity RatioJurkat pSLP76 EC50 (nM)
Ref (Indazole-4-CN) 15 ± 2>10,000>600x120 ± 15
Derivative A 4.1 ± 0.5500120x45 ± 5
Derivative B 250 ± 302000.8x>1000
  • Note on Selectivity: A critical challenge with indazole scaffolds is selectivity against the JAK family. The 4-carbonitrile group often improves this by exploiting subtle differences in the solvent front region between HPK1 and JAK1.

Workflow Visualization

Use the following flowchart to guide the screening process for this inhibitor class.

Screening_Workflow Library Indazole-4-CN Library Biochem Biochemical Screen (TR-FRET) Library->Biochem Selectivity Selectivity Panel (JAK1, MAP4K family) Biochem->Selectivity Hit (<100nM) Cellular Cellular Assay (Jurkat pSLP76) Selectivity->Cellular Selective (>50x) Functional Functional Assay (IL-2 ELISA) Cellular->Functional Engages Target Lead Lead Candidate Functional->Lead

Figure 2: Screening cascade for identifying potent and selective HPK1 inhibitors based on the 3-amino-indazole scaffold.

References

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. Source: ResearchGate/Journal of Medicinal Chemistry Context: Describes the structural optimization of indazole inhibitors for HPK1, highlighting the importance of the scaffold for potency and selectivity. Link:

  • Discovery of AKE-72, a Potent Pan-BCR-ABL Inhibitor. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry Context: Details the use of the 3-amino-1H-indazole scaffold (specifically with 4-position substitution) to target the T315I gatekeeper mutant in CML. Link:

  • An Updated Review of Small-Molecule HPK1 Kinase Inhibitors (2016-Present). Source: PubMed Central / Acta Pharmaceutica Sinica B Context: Provides a comprehensive overview of HPK1 inhibitor chemotypes, including the indazole class, and their mechanism in immunotherapy. Link:

  • PubChem Compound Summary: 3-Amino-1H-indazole-4-carbonitrile. Source: PubChem Context:[4] Chemical structure and property data for the core building block used in these inhibitors. Link:

Sources

Application

Advanced Protocols for the Palladium-Catalyzed Synthesis of 3-Aminoindazoles

Executive Summary The 3-aminoindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for aminoquinolines and manifesting potent activity in kinase inhibitors (e.g., Axiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aminoindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for aminoquinolines and manifesting potent activity in kinase inhibitors (e.g., Axitinib analogues) and GPCR ligands. While traditional nucleophilic aromatic substitution (


) routes are limited by substrate electronics, Palladium-catalyzed methodologies offer superior regioselectivity and functional group tolerance.

This guide details two distinct, high-fidelity workflows:

  • The "Decoration" Strategy: Buchwald-Hartwig amination of 3-haloindazoles for late-stage diversification.

  • The "Construction" Strategy: A Pd-catalyzed domino coupling/cyclization of 2-halobenzonitriles with hydrazines to build the core from acyclic precursors.

Strategic Route Selection

Before initiating synthesis, select the protocol that aligns with your substrate availability and stage of development.

RouteSelection Start Target: 3-Aminoindazole Derivative Decision Is the Indazole Core already formed? Start->Decision Yes Yes: Use Method A (Decoration Strategy) Decision->Yes Late Stage No No: Use Method B (Construction Strategy) Decision->No Early Stage MethodA Protocol 1: Buchwald-Hartwig Amination Substrate: 3-Bromo/Chloro-indazole Best for: SAR Library Generation Yes->MethodA MethodB Protocol 2: Domino Coupling/Cyclization Substrate: 2-Halobenzonitrile + Hydrazine Best for: Scaffold Synthesis/Scale-up No->MethodB

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Method A: Buchwald-Hartwig Amination of 3-Haloindazoles

Strategy: Cross-coupling of a pre-functionalized 3-bromoindazole with a primary or secondary amine. Critical Consideration: The N1-proton of 1H-indazoles is acidic (


). While some catalytic systems tolerate the free NH, N1-protection (THP, SEM, or Boc)  is strongly recommended to prevent catalyst poisoning and N-arylation side reactions.
Mechanistic Insight

The reaction proceeds via a standard Pd(0)/Pd(II) cycle. The steric bulk of the ligand (e.g., Xantphos, BrettPhos) is crucial to facilitate the reductive elimination of the sterically crowded C3-amine bond.

BH_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoindazole Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + Amine Deprot Deprotonation (Base) Coord->Deprot + Cs2CO3/NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->Pd0

Figure 2: Catalytic cycle for the C3-amination of indazoles.

Detailed Protocol

Substrate Scope: Compatible with aryl amines, alkyl amines, and amides. Scale: 1.0 mmol (adaptable to gram scale).

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-bromoindazole (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%) or Pd(OAc)2 (5 mol%)
    
  • Ligand: Xantphos (5-10 mol%) [For primary amines/amides] or RuPhos [For secondary alkyl amines]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charge Solids: Add the 3-bromoindazole (1.0 equiv),

    
     (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and 
    
    
    
    (650 mg, 2.0 mmol).
    • Note: If using NaOtBu, add it here.[1] If the amine is a solid, add it now.

  • Degas: Evacuate the vessel and backfill with Argon (repeat 3x).

  • Charge Liquids: Add anhydrous 1,4-Dioxane (5 mL) via syringe. If the amine is liquid, add it now (1.2 mmol).

  • Reaction: Seal the vessel. Heat to 100 °C for 12–16 hours (or 130 °C for 1 hour in microwave).

    • Checkpoint: Monitor by LC-MS.[1] The starting bromide should be consumed. If conversion stalls, add 1 mol% fresh catalyst/ligand.

  • Work-up: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): To remove the THP group, dissolve the product in DCM/MeOH (4:1) and treat with HCl (4M in dioxane) or PTSA at RT for 2 hours.

Method B: Domino Coupling/Cyclization (The Construction Strategy)

Strategy: A cascade reaction reacting 2-halobenzonitriles with hydrazines. Mechanism: Intermolecular Buchwald-Hartwig coupling of the hydrazine to the aryl halide, followed by an intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile (5-exo-dig cyclization).

Detailed Protocol

Reference: Org. Lett. 2020, 22, 18, 7108–7113. Best For: Creating the indazole core with the 3-amino group installed simultaneously.

Reagents:

  • Substrate: 2-Bromobenzonitrile (1.0 equiv)

  • Nucleophile: Monosubstituted Hydrazine (e.g., Methylhydrazine, Phenylhydrazine) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (5 mol%)[2]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon counterflow, charge an oven-dried reaction tube with 2-bromobenzonitrile (1.0 mmol),

    
     (11 mg, 0.05 mmol), Xantphos (29 mg, 0.05 mmol), and 
    
    
    
    (652 mg, 2.0 mmol).
  • Solvent & Reagent: Add anhydrous Toluene (4 mL). Add the hydrazine derivative (1.2 mmol).

  • Execution: Seal the tube and heat to 100 °C for 16 hours.

    • Note: The reaction mixture typically turns from orange to dark red/brown.

  • Work-up: Cool to RT. Dilute with DCM and water. Extract aqueous layer with DCM (3x).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel chromatography.
    
    • Yield Expectation: 70–90% depending on hydrazine sterics.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning by free NHProtect N1 with THP, SEM, or Boc. Alternatively, use LiHMDS (2.2 equiv) to form the amidate in situ before adding catalyst.
Debromination (Method A)

-hydride elimination / Hydrodehalogenation
Switch solvent to Toluene . Reduce temperature to 80°C. Ensure solvent is strictly anhydrous.
Regioselectivity (Method B) N1 vs N2 alkylationThis method favors 1-substituted-3-aminoindazoles when using monosubstituted hydrazines (

).
Stalled Reaction Ligand oxidationUse fresh ligand ampules. Switch to BrettPhos Pd G3 precatalyst for higher stability.
Pd Residue in Product Metal chelation by aminoindazoleTreat crude organic phase with SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavenger resin for 2 hours.

References

  • Buchwald-Hartwig Amination of 3-Haloindazoles (Method A Found

    • Title: Palladium-Catalyzed Synthesis of Arylamines
    • Source:J. Am. Chem. Soc. 2008, 130, 20, 6686–6687.
    • URL:[Link]

  • Domino Cycliz

    • Title: A Palladium-Catalyzed Domino Reaction To Access 3-Amino-2H-indazoles from Hydrazines and 2-Halobenzonitriles.[3]

    • Source:Org.[3][4][5][6][7][8] Lett. 2020, 22, 18, 7108–7113.

    • URL:[Link]

  • Alternative C-H Activ

    • Title: Rapid Access to 3-Aminoindazoles from Tertiary Amides (via Aminohydrazones).
    • Source:Org.[3][4][5][6][7][8] Lett. 2015, 17, 14, 3386–3389.[4]

    • URL:[Link]

  • General Review of Indazole Synthesis

    • Title: Recent Advances in the Synthesis of Indazoles.[4][8][9]

    • Source:Chem. Rev. 2011, 111, 11, 6775–6856.
    • URL:[Link]

Sources

Method

The Strategic Deployment of 3-Amino-1H-indazole-4-carbonitrile in Fragment-Based Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Nature of the 3-Aminoindazole Scaffold In the landscape of contemporary medicinal chemistry, the 3-amino-1H-indazole scaffold h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the 3-Aminoindazole Scaffold

In the landscape of contemporary medicinal chemistry, the 3-amino-1H-indazole scaffold has emerged as a "privileged" heterocyclic motif.[1] Its remarkable versatility and proven success in yielding clinical candidates have cemented its status as a cornerstone for the design of targeted therapeutics.[2] This is particularly true in the realm of kinase inhibition, where the unique arrangement of nitrogen atoms and the amino group in the 3-aminoindazole core allows it to function as an effective hinge-binding template, mimicking the hydrogen-bonding pattern of the adenine region of ATP.[3][4] The strategic incorporation of a carbonitrile group at the 4-position, as seen in 3-Amino-1H-indazole-4-carbonitrile, offers an additional vector for chemical elaboration and can contribute to favorable binding interactions.

This document serves as a comprehensive technical guide on the application of 3-Amino-1H-indazole-4-carbonitrile in fragment-based drug design (FBDD). It provides not only the theoretical underpinnings of its utility but also detailed, actionable protocols for its synthesis, screening, and evolution into lead compounds.

Physicochemical Properties and Rationale for Use in FBDD

The suitability of a fragment for FBDD is governed by a set of physicochemical properties that ensure adequate solubility, promiscuous enough binding to be detected, and sufficient vectors for chemical optimization. 3-Amino-1H-indazole-4-carbonitrile aligns well with these principles.

PropertyValueSignificance in FBDD
Molecular Weight 158.16 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring it occupies a smaller, more readily explorable chemical space.
logP (calculated) ~1.5 - 2.0Provides a balance between aqueous solubility, crucial for biophysical screening assays, and the ability to cross cell membranes.
Hydrogen Bond Donors 2The amine and indazole N-H provide key interaction points for binding to protein targets.
Hydrogen Bond Acceptors 3The nitrile and indazole nitrogens can accept hydrogen bonds, contributing to binding affinity and specificity.
Rotatable Bonds 0The rigid nature of the bicyclic system reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The combination of a rigid scaffold, multiple hydrogen bonding points, and a low molecular weight makes 3-Amino-1H-indazole-4-carbonitrile an ideal starting point for an FBDD campaign.

Synthesis of 3-Amino-1H-indazole-4-carbonitrile and Analogs

The construction of the 3-amino-1H-indazole core is a critical first step. A common and effective method involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.[1] This approach is favored due to its reliability and the commercial availability of a diverse range of starting materials.

Protocol: Synthesis of a 3-Amino-1H-indazole Derivative

This protocol is adapted from a demonstrated synthesis of a functionalized 3-aminoindazole and can be modified for the synthesis of 3-Amino-1H-indazole-4-carbonitrile by starting with the appropriately substituted benzonitrile.[2]

Step 1: Regioselective Bromination (if required for functionalization)

For analogues requiring substitution, a regioselective bromination of the starting benzonitrile can be performed.

  • To a solution of the starting benzonitrile (e.g., 2,6-dichlorobenzonitrile) in 10 equivalents of 96% H₂SO₄, add 1.07 equivalents of N-Bromosuccinimide (NBS).

  • Stir the reaction mixture at 25°C for 18 hours.

  • Carefully pour the reaction mixture into 15 volumes of ice-cold water.

  • Collect the resulting precipitate by filtration and wash with ethyl acetate to yield the brominated benzonitrile.

Step 2: Heterocycle Formation with Hydrazine

  • In a pressure-safe vessel, combine the substituted 2-halobenzonitrile (1 equivalent), sodium acetate (1.2 equivalents), and hydrazine hydrate (4 equivalents) in 2-MeTHF (5 volumes).

  • Heat the mixture to an internal temperature of 95°C and stir for 18 hours.

  • After cooling, the crude product can be purified by recrystallization from a suitable solvent system (e.g., MeOH/H₂O) to yield the 3-amino-1H-indazole derivative.

G cluster_synthesis Synthesis Workflow start Substituted 2-Halobenzonitrile step1 Step 1: Optional Regioselective Bromination (NBS, H₂SO₄) start->step1 step2 Step 2: Cyclization (Hydrazine Hydrate, NaOAc, 2-MeTHF, 95°C) start->step2 Direct Cyclization step1->step2 product 3-Amino-1H-indazole Derivative step2->product

Caption: Synthetic workflow for 3-amino-1H-indazole derivatives.

Fragment Screening and Hit Validation

Once synthesized and included in a fragment library, 3-Amino-1H-indazole-4-carbonitrile can be screened against a protein target of interest using a variety of biophysical techniques.

Protocol: NMR-Based Fragment Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the weak binding events characteristic of fragments. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl, in 99.9% D₂O).

    • Prepare a stock solution of 3-Amino-1H-indazole-4-carbonitrile at 10 mM in a compatible deuterated solvent (e.g., DMSO-d₆).

    • The final NMR sample should contain the target protein at the desired concentration and the fragment at a concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone to serve as a reference.

    • Acquire an STD-NMR spectrum of the protein-fragment mixture. This involves irradiating the protein with a train of saturating pulses and observing the transfer of saturation to the bound fragment.

    • Acquire a reference spectrum with the irradiation frequency set off-resonance from any protein signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • Protons of the fragment that are in close proximity to the protein will show signals in the STD difference spectrum, indicating binding. The intensity of the STD signals can provide information about the binding epitope.

G cluster_nmr NMR Screening Workflow start Prepare Protein and Fragment Samples step1 Acquire Reference ¹H Spectrum (Fragment Alone) start->step1 step2 Acquire STD-NMR (Protein + Fragment) start->step2 step3 Analyze STD Difference Spectrum step2->step3 hit Binding Hit Identified step3->hit

Caption: Workflow for NMR-based fragment screening.

Orthogonal Hit Validation: X-ray Crystallography

To confirm the binding mode and provide structural information for fragment evolution, X-ray crystallography is an invaluable tool.

Protocol: Co-crystallization with 3-Amino-1H-indazole-4-carbonitrile

  • Crystallization Screening:

    • Screen for crystallization conditions of the target protein in the presence of a 5-10 fold molar excess of 3-Amino-1H-indazole-4-carbonitrile.

    • Use commercially available crystallization screens and set up sitting or hanging drop vapor diffusion experiments.

  • Crystal Soaking (Alternative to Co-crystallization):

    • If apo-crystals of the target protein are available, they can be soaked in a solution containing 1-10 mM of the fragment.

    • The soaking time can vary from minutes to hours, depending on the crystal packing and porosity.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment.

Case Study: Development of PAK1 Inhibitors

A notable example of the successful application of an indazole-based fragment is the development of potent and selective p21-activated kinase 1 (PAK1) inhibitors.[3] In this study, a fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as promising starting points.[3]

Through a process of structure-guided design and chemical elaboration, the initial fragment hits were optimized to yield highly potent inhibitors. The representative compound, 30l , exhibited an impressive IC₅₀ of 9.8 nM against PAK1 and demonstrated high selectivity against a panel of 29 other kinases.[3]

CompoundPAK1 IC₅₀ (nM)Key Structural Features
Initial Fragment High µM1H-indazole-3-carboxamide core
30l 9.8Elaborated with a hydrophobic ring to occupy a deep back pocket and a hydrophilic group to extend into the solvent-exposed region.[3]

This case study highlights the power of the 3-aminoindazole scaffold as a starting point for FBDD, enabling the rapid development of potent and selective inhibitors.

Fragment Evolution and Hit-to-Lead Optimization

Once a fragment hit like 3-Amino-1H-indazole-4-carbonitrile has been validated, the next phase involves elaborating its structure to improve potency and develop drug-like properties.

Strategies for Fragment Evolution:

  • Fragment Growing: The nitrile group at the 4-position and the amino group at the 3-position serve as excellent vectors for "growing" the fragment into unoccupied pockets of the binding site. This can be achieved through standard synthetic chemistry reactions such as amide couplings, Suzuki couplings, and nucleophilic aromatic substitutions.

  • Fragment Linking: If a second, nearby binding fragment is identified, the 3-amino-1H-indazole core can be used as an anchor to link the two fragments together, often resulting in a significant increase in affinity.

  • Scaffold Hopping: While the 3-aminoindazole core is often optimal, it can be replaced with other bioisosteric heterocycles to explore new interactions and improve physicochemical properties.

The Structure-Activity Relationship (SAR) is systematically built by synthesizing and testing a series of analogs. For example, in the development of 1H-indazole-3-amine derivatives as antitumor agents, it was found that substitution at the C-5 position with an aromatic ring and modification of the C-3 amino group with piperazine acetamide moieties led to compounds with significant antiproliferative activity.[2]

G cluster_fbdd Fragment-Based Drug Design Cycle start Fragment Screening (e.g., NMR, SPR) hit_val Hit Validation (e.g., X-ray Crystallography) start->hit_val frag_evo Fragment Evolution (Growing, Linking) hit_val->frag_evo sar SAR Analysis and Lead Optimization frag_evo->sar sar->frag_evo Iterative Optimization lead Lead Compound sar->lead

Caption: The iterative cycle of fragment-based drug design.

Conclusion

3-Amino-1H-indazole-4-carbonitrile represents a high-quality starting point for fragment-based drug discovery campaigns, particularly those targeting ATP-binding sites in kinases. Its favorable physicochemical properties, coupled with its proven ability to engage in key hinge-binding interactions, make it a valuable tool in the medicinal chemist's arsenal. The protocols and strategies outlined in this guide provide a framework for the effective utilization of this privileged scaffold in the quest for novel and selective therapeutics. Through a systematic approach of screening, validation, and iterative optimization, fragments like 3-Amino-1H-indazole-4-carbonitrile can be efficiently evolved into potent, clinically relevant drug candidates.

References

  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available from: [Link]

  • Less, G. B., et al. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704-o1706. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78–88. Available from: [Link]

  • Zhang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. Available from: [Link]

  • Gokhale, N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1451-1457. Available from: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available from: [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Available from: [Link]

  • Zhang, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. Available from: [Link]

  • Murray, C. W., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(17), 5527-5531. Available from: [Link]

  • Patel, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 27-56. Available from: [Link]

  • Cherblanc, F. L., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(6), 269-273. Available from: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-1H-indazole

Prepared by: Senior Application Scientist, Gemini Division Welcome to the Technical Support Center for the synthesis of 3-amino-1H-indazole and its derivatives. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the Technical Support Center for the synthesis of 3-amino-1H-indazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical scaffold in their work. The 3-amino-1H-indazole motif is a privileged structure in medicinal chemistry, serving as a key hinge-binding element for kinase inhibitors and appearing in numerous biologically active compounds.[1][2]

This document provides in-depth troubleshooting guides and FAQs to address common challenges encountered during synthesis, ensuring you can optimize your reaction outcomes with a clear understanding of the underlying chemical principles.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of 3-amino-1H-indazoles, particularly via the common route of reacting a 2-halobenzonitrile with hydrazine.

Issue 1: Low or No Product Yield

Q1: My reaction is showing very low conversion to the desired 3-amino-1H-indazole. What are the primary causes and how can I improve the yield?

A1: Low yield is a multifaceted issue often stemming from suboptimal reaction conditions or reagent quality.[3] Let's break down the potential causes and solutions based on the core reaction mechanism, which typically involves a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barriers for both the initial SNAr and the subsequent cyclization.

    • Causality: Insufficient heat leads to an incomplete reaction.[4] Conversely, excessively high temperatures can lead to decomposition and the formation of dark, tarry side products.[4]

    • Solution: Ensure your reaction is maintained at the appropriate reflux temperature for the chosen solvent. For less reactive starting materials (e.g., 2-chlorobenzonitriles compared to 2-fluorobenzonitriles), a higher boiling point solvent like n-butanol or DMSO may be necessary to drive the reaction to completion.[2][4] Always monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Inactive or Degraded Hydrazine: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen.

    • Causality: Using old or improperly stored hydrazine hydrate will significantly reduce the concentration of the active nucleophile, leading to poor conversion.

    • Solution: Use fresh, high-quality hydrazine hydrate from a reputable supplier.[4] It is advisable to use a slight excess (e.g., 1.2 to 2 equivalents) to account for any minor degradation and to shift the equilibrium towards the product.

  • Incorrect Solvent Choice: The solvent plays a critical role in reactant solubility and facilitating the reaction mechanism.[5]

    • Causality: Polar protic solvents like ethanol or n-butanol are generally effective as they can solvate the intermediates and participate in proton transfer steps.[5] However, for certain substrates, aprotic polar solvents may offer better solubility and lead to higher yields.[4]

    • Solution: If yields are low in a standard solvent like ethanol, consider switching to a higher-boiling alcohol like n-butanol or an aprotic solvent such as DMSO or DMF, which have been reported to improve yields in similar syntheses.[4]

  • Insufficient Reaction Time:

    • Causality: The cyclization step can be slow, especially with less reactive substrates.

    • Solution: Monitor the reaction closely by TLC until the starting benzonitrile spot is fully consumed.[4] Do not quench the reaction prematurely. Extending the reflux time is a simple first step in troubleshooting low conversion.[5]

G start Low Yield Observed check_reagents Are reagents (esp. hydrazine) fresh and high quality? start->check_reagents check_temp Is reaction at appropriate reflux temperature? check_reagents->check_temp Yes use_fresh Action: Use fresh hydrazine hydrate. check_reagents->use_fresh No check_time Has starting material been fully consumed (by TLC)? check_temp->check_time Yes increase_temp Action: Increase temperature or switch to higher-boiling solvent (e.g., n-butanol, DMSO). check_temp->increase_temp No check_solvent Is the solvent optimal for the substrate's reactivity? check_time->check_solvent Yes extend_time Action: Extend reflux time and continue monitoring. check_time->extend_time No check_solvent->extend_time Yes change_solvent Action: Screen alternative solvents (e.g., DMSO, DMF). check_solvent->change_solvent No

Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Side Products (Multiple Spots on TLC)

Q2: My TLC plate shows the starting material is consumed, but there are multiple new spots in addition to what I believe is my product. What are these impurities?

A2: The formation of side products is common, especially when the reaction is overheated or conditions are not carefully controlled.[4]

Common Impurities and Their Causes:

  • Hydrazone Formation: Instead of the desired intramolecular cyclization, the intermediate may react further with hydrazine or itself.

    • Causality: This can occur if the cyclization step is slow relative to intermolecular reactions. High temperatures can sometimes favor these alternative pathways.[4][5]

    • Solution: Carefully control the reaction temperature. Using a moderate excess of hydrazine can sometimes help, but a large excess may promote other side reactions. In some cases, the addition of an acid catalyst can promote the desired cyclization over hydrazone formation.[5]

  • Dimerization: Dimeric byproducts can also form, leading to complex mixtures.[4]

    • Causality: This is often associated with excessive heating.

    • Solution: Reduce the reaction temperature and monitor for product formation at a slightly lower reflux rate.[4]

  • Unreacted Starting Material: This is the most straightforward impurity to identify, usually by co-spotting with the starting material on the TLC plate.[4]

    • Solution: If significant starting material remains, refer back to the troubleshooting guide for low yield (Issue 1).

G cluster_0 Reaction Pathways SM 2-Halobenzonitrile + Hydrazine INT Intermediate Adduct SM->INT S_NAr PROD Desired Product: 3-Amino-1H-indazole INT->PROD Intramolecular Cyclization (Desired) SIDE Side Products: Hydrazones, Dimers INT->SIDE Intermolecular Reactions (Undesired)

Caption: Desired vs. undesired reaction pathways.
Issue 3: Product is an Oil or Gummy Solid

Q3: After work-up, my product is a persistent oil or a gummy solid and I cannot get it to crystallize. How can I isolate a solid product?

A3: This is a very common purification challenge, often caused by the presence of residual solvent or impurities that inhibit crystal lattice formation.[5][6]

Recommended Solutions:

  • Trituration: This is the first technique to try.

    • Methodology: Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy and the presence of a seed crystal (formed by scratching) can often induce precipitation. Cool the mixture in an ice bath to further decrease solubility.

    • Causality: Impurities are often more soluble in the non-polar solvent and will be washed away, leaving the purified, solid product behind.[5]

  • Re-dissolve and Precipitate:

    • Methodology: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (an "anti-solvent" like hexanes) with stirring until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to stand. This controlled precipitation is often more effective than rapid crashing out of solution.

  • Purification by Column Chromatography:

    • Methodology: If trituration and precipitation fail, the impurities are likely too similar in polarity to the product to be removed easily. Purify the crude material using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[4][5] After chromatography, combine the pure fractions and evaporate the solvent. The resulting purified material should have a much higher propensity to crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical synthetic route for preparing substituted 3-amino-1H-indazoles in a research setting?

A1: The most prevalent and versatile method is the reaction of a substituted 2-halobenzonitrile with hydrazine.[1] The reaction using a 2-fluorobenzonitrile derivative is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[2][7] This approach is widely used because of its reliability and the commercial availability of a vast array of substituted benzonitriles.[1]

Q2: How does solvent choice impact the synthesis?

A2: The solvent is a critical parameter influencing reaction rate, yield, and purity.[5]

Solvent TypeExamplesRole & Impact
Polar Protic Ethanol, n-Butanol, IsopropanolGenerally favored. They can solvate reactants and intermediates and facilitate the proton transfer steps required in the cyclization mechanism. Higher boiling point alcohols can increase reaction rates.[5]
Aprotic Polar DMSO, DMFCan offer superior solubility for certain substrates and have been reported to give higher yields in some cases compared to alcohols.[4]
Aprotic Non-Polar Toluene, XyleneGenerally not used as the primary solvent due to poor solubility of hydrazine and intermediates, but may be used in specific catalytic systems.

Q3: What are the essential safety precautions when working with hydrazine hydrate?

A3: Hydrazine is a toxic, corrosive, and potentially explosive substance that must be handled with extreme care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves (butyl rubber or nitrile gloves are often recommended; check specific compatibility).

  • Handling: Hydrazine is a suspected human carcinogen and is highly corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Quenching: Never add strong oxidizing agents (e.g., bleach, hydrogen peroxide) directly to neat hydrazine or highly concentrated solutions, as this can cause a violent, exothermic reaction. A common quenching procedure involves diluting the reaction mixture with water and then adding a solution of sodium hypochlorite (bleach) slowly while cooling in an ice bath to neutralize any excess hydrazine.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol is adapted from established procedures for the synthesis of 3-aminoindazole derivatives from 2-fluorobenzonitriles.[2][7]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add n-butanol as the solvent (approx. 5-10 mL per gram of starting material). With stirring, add hydrazine hydrate (1.5 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 117 °C for n-butanol).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase) until the starting benzonitrile spot has been completely consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[6]

    • If the product remains oily or impure after recrystallization attempts, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4]

G cluster_workflow General Synthetic Workflow setup 1. Combine 2-halobenzonitrile and solvent (e.g., n-butanol). add_hydrazine 2. Add hydrazine hydrate. setup->add_hydrazine reflux 3. Heat to reflux and monitor by TLC. add_hydrazine->reflux workup 4. Cool, remove solvent, and perform aqueous work-up. reflux->workup purify 5. Purify crude product via recrystallization or chromatography. workup->purify

Caption: Experimental workflow for 3-amino-1H-indazole synthesis.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • BenchChem. (2025). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole.
  • Al-dujaili, J. H., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(19), 6652. [Link]

  • BenchChem. (2025). Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Soga, T., et al. (1979). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Chemical and Pharmaceutical Bulletin, 27(11), 2695-2701. [Link]

  • Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 11(6), 1073-7. [Link]

  • Shaikh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 31-57. [Link]

  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
  • Wang, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4749. [Link]

  • Da Settimo, F., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(3), 1119-27. [Link]

  • BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4068. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-amino-1H-indazole-4-carbonitrile

Welcome to the technical support center for 3-amino-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility challenges encountered during experimental work with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve successful solubilization for your in vitro and in vivo studies.

Understanding the Molecule: Physicochemical Properties

Before delving into solubilization techniques, it is crucial to understand the inherent properties of 3-amino-1H-indazole-4-carbonitrile. These characteristics, summarized in the table below, govern its solubility behavior.

PropertyValueSource
Molecular FormulaC₈H₆N₄PubChem[1]
Molecular Weight158.16 g/mol PubChem[1]
XLogP30.9PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors3PubChem[1]

The presence of both hydrogen bond donors (the amino group and the indazole N-H) and acceptors (the nitrile and ring nitrogens) suggests that the molecule has the potential for hydrogen bonding with polar solvents. However, the fused aromatic ring system contributes to its hydrophobicity, which can lead to poor aqueous solubility. The positive XLogP3 value further indicates a degree of lipophilicity. This dual nature is often the root of solubility challenges.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and solubilization of 3-amino-1H-indazole-4-carbonitrile.

Q1: My 3-amino-1H-indazole-4-carbonitrile is not dissolving in water. Is this expected?

A1: Yes, this is expected. Based on its chemical structure, which includes a fused aromatic ring system, 3-amino-1H-indazole-4-carbonitrile is predicted to have low aqueous solubility. Many organic molecules, especially those being investigated as active pharmaceutical ingredients (APIs), exhibit poor water solubility.[2][3][4] Over 40% of new chemical entities are estimated to be poorly water-soluble, which can significantly impact their bioavailability.[5]

Q2: I need to prepare a stock solution for my cell-based assays. What is the recommended starting solvent?

A2: For initial stock solutions, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds. Other options include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It is crucial to prepare a high-concentration stock in the organic solvent, which can then be diluted into your aqueous assay media. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can be toxic to cells.

Q3: I am observing precipitation when I dilute my DMSO stock into my aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the poorly soluble compound, which is stable in the organic stock, is introduced into an aqueous environment where its solubility is much lower. The troubleshooting guides below provide several strategies to address this, including the use of co-solvents, pH adjustment, and the addition of solubilizing excipients.

Troubleshooting Guides: Step-by-Step Solubilization Strategies

If you are facing challenges with the solubility of 3-amino-1H-indazole-4-carbonitrile, the following troubleshooting guides provide a systematic approach to identify an effective solubilization strategy.

Guide 1: Co-Solvent Systems

The use of co-solvents is a widely employed technique to increase the solubility of nonpolar drugs in aqueous solutions.[6][7][8] Co-solvents work by reducing the polarity of the aqueous environment, thereby making it more favorable for the solute to dissolve.[5][6]

Workflow for Co-Solvent Screening

CoSolventWorkflow start Start: Undissolved Compound prepare_stock Prepare concentrated stock in DMSO or DMF start->prepare_stock screen_cosolvents Screen various co-solvents: - Ethanol - Propylene Glycol - PEG 400 prepare_stock->screen_cosolvents test_ratios Test different ratios of co-solvent to aqueous buffer screen_cosolvents->test_ratios observe Observe for precipitation after dilution and equilibration test_ratios->observe observe->screen_cosolvents Precipitation optimize Optimize co-solvent concentration for maximum solubility and minimal biological interference observe->optimize No Precipitation end End: Solubilized Compound optimize->end

Caption: Workflow for selecting a suitable co-solvent.

Experimental Protocol: Co-Solvent Screening

  • Prepare a High-Concentration Stock: Dissolve 3-amino-1H-indazole-4-carbonitrile in 100% DMSO to a concentration of 10-50 mM.

  • Prepare Co-Solvent Mixtures: In separate tubes, prepare various mixtures of your chosen co-solvent (e.g., ethanol, propylene glycol, or PEG 400) and your aqueous buffer (e.g., PBS). Start with co-solvent percentages of 10%, 20%, and 50% (v/v).

  • Dilute the Stock: Add a small aliquot of your DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.

  • Observe and Equilibrate: Vortex the solutions and allow them to equilibrate at room temperature for at least one hour. Visually inspect for any signs of precipitation.

  • Select and Optimize: Identify the co-solvent system that provides the best solubility with the lowest percentage of organic solvent. Further optimization of the co-solvent percentage may be necessary.

Guide 2: pH Adjustment

The solubility of ionizable compounds is often highly dependent on the pH of the solution.[9][10] 3-amino-1H-indazole-4-carbonitrile has a basic amino group, which can be protonated at acidic pH, and a weakly acidic indazole N-H. By adjusting the pH, you can favor the formation of the more soluble ionized form of the molecule.

Decision Tree for pH Modification

pHDM start Start: Poor Solubility in Neutral Buffer (pH 7.4) check_pka Predict pKa of the amino and indazole groups start->check_pka acidic_ph Test solubility in acidic buffers (e.g., pH 4-6) check_pka->acidic_ph Amino group protonation basic_ph Test solubility in basic buffers (e.g., pH 8-10) check_pka->basic_ph Indazole deprotonation observe_acid Observe for increased solubility acidic_ph->observe_acid observe_basic Observe for increased solubility basic_ph->observe_basic observe_acid->start No Improvement select_ph Select pH that maximizes solubility while maintaining compound stability and biological relevance observe_acid->select_ph Solubility Improved observe_basic->start No Improvement observe_basic->select_ph Solubility Improved end End: pH-Optimized Solution select_ph->end

Caption: Decision-making process for pH adjustment.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Add Compound: Add an excess amount of 3-amino-1H-indazole-4-carbonitrile to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify Solubilized Compound: Measure the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Determine Optimal pH: Plot solubility as a function of pH to identify the optimal pH for solubilization.

Note: Always ensure that the pH of your final formulation is compatible with your experimental system and does not affect the stability of the compound.

Guide 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their apparent solubility in aqueous solutions.[11][12][13][14] This technique is particularly useful for "grease-ball" molecules with high lipophilicity.[15]

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher solubility and safety profiles compared to native β-cyclodextrin.[11]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of 3-amino-1H-indazole-4-carbonitrile to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures for 24-48 hours at a controlled temperature.

  • Separate and Quantify: As described in the pH adjustment protocol, separate the undissolved solid and quantify the concentration of the solubilized compound in the supernatant.

  • Evaluate Complexation: A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of an inclusion complex.

Guide 4: Solid Dispersions

For oral drug delivery applications, solid dispersions can significantly enhance the dissolution rate and bioavailability of poorly soluble drugs.[3][16][17][18] This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[3]

Commonly Used Techniques for Preparing Solid Dispersions:

  • Solvent Evaporation: Both the drug and a hydrophilic carrier (e.g., PVP, PEG, or HPMC) are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[18][19]

  • Hot-Melt Extrusion: The drug and a thermoplastic polymer are mixed and heated until molten, then extruded and cooled to form a solid dispersion.[20]

  • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, causing rapid solvent evaporation and formation of a solid dispersion powder.[19]

The choice of method and carrier will depend on the thermal stability and other physicochemical properties of 3-amino-1H-indazole-4-carbonitrile.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
Co-solvents Reduces the polarity of the aqueous solvent system.[5][6]Simple and effective for creating stock solutions.Potential for precipitation upon dilution; solvent toxicity in biological assays.[6]
pH Adjustment Ionizes the molecule to increase its interaction with water.[10]Can produce significant increases in solubility for ionizable compounds.Compound stability at different pH values; compatibility with the experimental system.[21]
Cyclodextrins Encapsulates the hydrophobic drug molecule in a hydrophilic shell.[11][13][]Can significantly increase aqueous solubility; often used in pharmaceutical formulations.[11][12]Cost of cyclodextrins; potential for competitive binding with other molecules.
Solid Dispersions Disperses the drug in a hydrophilic carrier matrix to improve dissolution.[3][16]Enhances oral bioavailability; can produce amorphous forms of the drug with higher solubility.[17]Requires specialized equipment; potential for drug recrystallization and stability issues.[3]

By systematically applying these troubleshooting guides and understanding the underlying scientific principles, researchers can overcome the solubility challenges associated with 3-amino-1H-indazole-4-carbonitrile and successfully advance their research and development efforts.

References

  • PubChem. 1H-Indazole-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-1H-indazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Journal of Chemical Technology and Metallurgy. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Springer Nature. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • JETIR. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. Solubility Enhancement Techniques by Solid Dispersion. [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • National Center for Biotechnology Information. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Ascendia Pharma. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • GSC Online Press. SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. [Link]

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Troubleshooting

Technical Support Center: Purification of 3-Amino-1H-indazole-4-carbonitrile

Welcome to the technical support center for the purification of 3-Amino-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable building block in high purity.

Introduction: The Challenge of Purity

3-Amino-1H-indazole-4-carbonitrile is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this starting material is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). However, its synthesis, often involving the cyclization of precursors like 2-cyanophenylhydrazine or the reaction of 2-amino-3-cyanobenzonitrile with a nitrosating agent, can result in a crude product contaminated with unreacted starting materials, isomers, and other side products. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude 3-Amino-1H-indazole-4-carbonitrile?

A1: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as 2-amino-3-cyanobenzonitrile or related precursors.

  • Isomeric Byproducts: Positional isomers of the aminoindazole core can form, which may have very similar polarities to the desired product, making separation challenging.[1]

  • Side-Reaction Products: Depending on the reagents and conditions, various side products can arise. For instance, in syntheses involving nitrosation, over-oxidation or rearrangement products might be present.[2]

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: Oiling out is a common issue. Here are a few strategies:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.[3] This can often help to "crash out" the desired solid product.

  • Solvent Removal: Ensure all residual solvent from the reaction workup has been thoroughly removed under high vacuum, as this can sometimes inhibit crystallization.

  • Direct to Chromatography: If trituration fails, the oil can be directly adsorbed onto silica gel and purified by column chromatography.

Q3: I'm seeing a low yield after purification. What are the likely causes?

A3: Low yield can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[3]

  • Suboptimal Workup: During aqueous extraction, ensure the pH is appropriately adjusted to minimize product loss to the aqueous layer.

  • Purification Losses: Overly aggressive purification, such as using too polar of a solvent system in chromatography, can lead to co-elution of the product with impurities. Recrystallization from a solvent in which the product is highly soluble at room temperature will also lead to significant losses.

Purification Protocols: A Step-by-Step Guide

The choice of purification method is critical and depends on the nature and quantity of the impurities present. Below are detailed protocols for the most effective techniques.

Method 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product.

Principle: This technique relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good starting point for similar 3-aminoindazole derivatives is ethanol.[3]

  • Dissolution: In an appropriately sized flask, add the crude 3-Amino-1H-indazole-4-carbonitrile and the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Product is too soluble in the chosen solvent.Add a co-solvent in which the product is less soluble (an "anti-solvent") dropwise until turbidity is observed, then reheat to dissolve and cool again.
Product oils out The boiling point of the solvent is too high, or the product is melting.Use a lower-boiling point solvent or a solvent mixture.
Low recovery Product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing.
Method 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly.

Step-by-Step Protocol:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give a retention factor (Rf) of 0.2-0.3 for the desired product.[4] A common mobile phase for indazole derivatives is a gradient of ethyl acetate in hexane or petroleum ether.[3][5]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Amino-1H-indazole-4-carbonitrile.

Data Presentation: Recommended Solvent Systems for Chromatography

Starting Material PolarityRecommended Eluent System (v/v)Expected Rf of Product
Low to Medium10-50% Ethyl Acetate in Hexane0.2 - 0.4
Medium to High50-100% Ethyl Acetate in Hexane0.2 - 0.4
Method 3: Acid-Base Extraction

This liquid-liquid extraction technique is particularly useful for removing acidic or basic impurities from a neutral product, or for purifying an acidic or basic product. Since 3-Amino-1H-indazole-4-carbonitrile is a basic compound due to the amino group, this method can be employed to separate it from neutral or acidic impurities.[6][7]

Principle: The basic amino group of 3-Amino-1H-indazole-4-carbonitrile can be protonated by an acid to form a water-soluble salt.[8][9] This allows it to be extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic 3-Amino-1H-indazole-4-carbonitrile will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic. The free amine product will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization of Purification Workflows

Purification_Workflow Crude_Product Crude 3-Amino-1H-indazole-4-carbonitrile Recrystallization Recrystallization Crude_Product->Recrystallization Solid with minor impurities Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Oily or multiple impurities Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Basic product with neutral/acidic impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: Decision tree for selecting the appropriate purification method.

References

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1H-indazole-4-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Imidazole-4-carbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • NIH. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Acid base extraction flow chart. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

Sources

Optimization

Scale-up synthesis of 3-Amino-1H-indazole-4-carbonitrile

Technical Support Center: Scale-Up Synthesis of 3-Amino-1H-indazole-4-carbonitrile Introduction & Process Logic The Challenge: The synthesis of 3-Amino-1H-indazole-4-carbonitrile is a critical gateway to next-generation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-Amino-1H-indazole-4-carbonitrile

Introduction & Process Logic

The Challenge: The synthesis of 3-Amino-1H-indazole-4-carbonitrile is a critical gateway to next-generation kinase inhibitors (e.g., FGFR inhibitors). While the chemistry appears straightforward—typically involving the reaction of a 2-fluoro-benzonitrile derivative with hydrazine—scale-up introduces significant risks regarding exotherm control , regioselectivity , and impurity purging (specifically the hydrolysis of the nitrile to the amide).

The Solution: This guide focuses on the most atom-economic and scalable route: the SNAr displacement / Cyclization cascade starting from 3-fluoro-1,2-benzenedicarbonitrile (3-fluorophthalonitrile) . This route avoids expensive palladium-catalyzed cyanation steps required by the 4-iodo precursors.

Process Flow Diagram (Interactive Workflow)

ScaleUpProcess Start Raw Materials (3-Fluorophthalonitrile + Hydrazine Hydrate) Reaction Reaction Vessel (Ethanol/n-Butanol, 80-100°C) S_NAr + Cyclization Cascade Start->Reaction Controlled Addition (Exotherm) IPC IPC Check (HPLC) Target: <1% SM, <0.5% Amide Impurity Reaction->IPC IPC->Reaction Incomplete Conv. Quench Controlled Cooling & Water/Anti-solvent Addition IPC->Quench Pass Filtration Isolation (Filtration) Wash: H2O (removes Hydrazine) -> EtOH (displaces H2O) Quench->Filtration Slurry Transfer Drying Vacuum Drying (50°C, <100 mbar) Filtration->Drying Product Final Product 3-Amino-1H-indazole-4-carbonitrile Drying->Product

Figure 1: Critical Process Parameters (CPP) workflow for the cascade synthesis of 3-Amino-1H-indazole-4-carbonitrile.

Critical Raw Material Specifications

Inconsistent raw materials are the primary cause of batch failure. Adhere to these specifications to ensure the "Self-Validating" nature of the protocol.

MaterialCritical SpecificationReason for Specification
3-Fluorophthalonitrile Purity > 98.0% (HPLC)Impurities (e.g., 4-fluoro isomer) lead to inseparable regioisomers (3-amino-5-cyanoindazole).
Hydrazine Hydrate Assay 55% or 80% (w/w)Low Iron (< 5 ppm): Iron catalyzes the decomposition of hydrazine (safety risk) and promotes oxidative impurities.
Solvent (n-Butanol/EtOH) Water Content < 0.5%Excess water at high temperatures promotes the hydrolysis of the 4-CN group to the 4-Carboxamide impurity.

Reaction Troubleshooting (Q&A)

Q1: I am observing a severe exotherm upon adding Hydrazine Hydrate. How do I control this on a 100g+ scale?

  • Root Cause: The initial SNAr displacement of the fluoride is highly exothermic.

  • Protocol:

    • Do NOT add hydrazine to the hot mixture.

    • Dissolve the nitrile in the solvent (Ethanol or n-Butanol) and cool to 0–5°C .

    • Add Hydrazine Hydrate dropwise, maintaining internal temperature < 10°C .

    • Only after full addition should you slowly ramp the temperature to reflux (80–100°C) to drive the cyclization.

Q2: HPLC analysis shows a persistent impurity at RRT 0.85. What is it, and how do I remove it?

  • Diagnosis: This is likely the 3-Amino-1H-indazole-4-carboxamide (Hydrolysis Impurity).

  • Mechanism: The 4-cyano group is activated by the electron-deficient ring system and is susceptible to hydrolysis by water/base at reflux temperatures.

  • Corrective Action:

    • Prevention: Ensure solvent water content is minimized. Reduce reflux time; monitor strictly by HPLC and stop exactly when SM < 1%.

    • Purification: The amide is more polar than the nitrile. Reslurry the crude solid in warm water (60°C) . The amide has higher water solubility than the nitrile product. Filter while warm.

Q3: The reaction stalls with 5-10% unreacted starting material, even after 24 hours.

  • Root Cause: Hydrazine consumption. Hydrazine can disproportionate or escape if the condenser is not efficient.

  • Protocol:

    • Add an additional 0.2 equivalents of Hydrazine Hydrate.

    • Ensure the system is essentially closed (efficient reflux condenser with nitrogen blanket) to prevent loss of hydrazine.

    • Note: Do not add large excesses (>3 eq total) as this complicates the workup and increases safety risks.

Isolation & Purification Troubleshooting

Q4: The product precipitates as a fine, unfilterable sludge ("mud"). How can I improve filtration rates?

  • Root Cause: Rapid crashing out of the product traps impurities and creates fines (Ostwald ripening issues).

  • Protocol:

    • After reaction completion, cool slowly to 60°C .

    • Add Water (anti-solvent) dropwise at this temperature until turbidity persists (Cloud Point).

    • Hold at 60°C for 30 minutes to allow crystal growth (annealing).

    • Cool to 20°C over 2 hours. This generates larger, filterable crystals.

Q5: The dried solid has a yellow/orange tint instead of being off-white.

  • Diagnosis: Trace oxidation products of hydrazine (azines) or oligomers.

  • Purification:

    • Perform a displacement wash : Wash the filter cake first with water (removes salts/hydrazine), then with cold Ethanol or MTBE .

    • If color persists, a recrystallization from Ethanol/Water (9:1) is highly effective. Activated carbon treatment is generally not recommended as it can adsorb the product due to the planar aromatic structure.

Safety & Compliance (The Self-Validating System)

Hydrazine Handling:

  • Toxicity: Hydrazine is a potent carcinogen and skin sensitizer.

  • Decontamination: All glassware and spills must be treated with 10% Sodium Hypochlorite (Bleach) solution before leaving the fume hood. This oxidizes hydrazine to harmless nitrogen gas.

  • Validation: Test the filtrate for residual hydrazine using a colorimetric strip or starch-iodide paper (though bleach destruction is the standard kill-step).

Thermal Runaway:

  • The formation of the indazole ring releases significant heat (approx. -150 kJ/mol).

  • Rule: Never scale up the reaction concentration beyond 5 Volumes (5 mL solvent per 1 g reactant) without DSC (Differential Scanning Calorimetry) data confirming the heat flow is manageable.

References

  • Synthesis of 3-Aminoindazoles (General Methodology)

    • Lier, E. F., et al. "Indazole analogs of some amino acids." Journal of Medicinal Chemistry, 1964. Link

    • Note: Establishes the foundational SNAr/Cycliz
  • Specific Synthesis of 4-Cyano Derivatives (FGFR Inhibitor Intermediates)

    • Miyazaki, Y., et al. (Taiho Pharmaceutical). "Fused heterocyclic compound and use thereof."[1][2][3][4][5][6] U.S. Patent 9,108,973 (covers TAS-120/Futibatinib intermediates). Link

    • Relevance: Describes the specific use of 3-fluorophthalonitrile precursors for 4-substituted indazoles.
  • Process Safety for Hydrazine Reactions

    • Org.[2][7][8] Process Res. Dev. "Safe Scale-Up of Hydrazine Reactions." Link

    • Guidance: Standard operating procedures for handling hydrazine exotherms.
  • Review of 3-Aminoindazole Chemistry

    • Guo, Y., & Gao, Q. "Recent advances in 3-aminoindazoles as versatile synthons."[2] Organic & Biomolecular Chemistry, 2022.[2] Link

Sources

Troubleshooting

Unexpected results in 3-amino-1H-indazole-4-carbonitrile NMR

Technical Support Center: 3-Amino-1H-indazole-4-carbonitrile Analytical Guide Case ID: IND-CN-NMR-004 Topic: Troubleshooting Anomalous NMR Signals in 3-amino-1H-indazole-4-carbonitrile Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-1H-indazole-4-carbonitrile Analytical Guide

Case ID: IND-CN-NMR-004 Topic: Troubleshooting Anomalous NMR Signals in 3-amino-1H-indazole-4-carbonitrile Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering unexpected spectral data for 3-amino-1H-indazole-4-carbonitrile (MW: 158.16 g/mol ). This compound is structurally deceptive. Its "push-pull" electronic nature (electron-donating 3-amino group vs. electron-withdrawing 4-cyano group) combined with the inherent annular tautomerism of the indazole core creates a complex NMR profile.

This guide addresses the three most reported "failures": missing signals, unexpected chemical shifts due to tautomerism, and regioisomer contamination.

Part 1: The "Missing" Signals & Broadening

Q: Why are my amine ( ) and indazole ( ) protons invisible or extremely broad?

Diagnosis: Proton Exchange and Quadrupolar Broadening. In


, the exchangeable protons of 3-aminoindazoles are often invisible due to intermediate exchange rates and poor solubility. Furthermore, the 

quadrupolar relaxation can broaden protons attached directly to ring nitrogens.

The Fix: Solvent Switching Strategy Do not rely on Chloroform-d (


). You must use a polar aprotic solvent that accepts hydrogen bonds to stabilize the exchangeable protons.
SolventResult for 3-amino-1H-indazole-4-carbonitrileRecommendation
Chloroform-d (

)

often invisible;

broad/weak. Poor solubility leads to aggregation shifts.
AVOID
Methanol-

(

)
ALL exchangeable protons (

,

) will disappear (exchange with

).
Use only for Carbon-13 NMR
DMSO-

Strong H-bonding stabilizes

(11-13 ppm) and

(5-7 ppm).
PREFERRED

Technical Insight: In DMSO-


, the 3-amino group typically appears as a broad singlet around 5.5 – 6.5 ppm . The indazole 

is highly deshielded, often appearing between 11.5 – 12.5 ppm . If the sample is "wet" (contains

), these peaks may merge or broaden further.

Part 2: Tautomerism & Regioisomerism

Q: My aromatic region integration is correct (3 protons), but the splitting pattern is wrong. Is this the wrong isomer?

Diagnosis: You are likely observing the 1H- vs. 2H-indazole tautomeric equilibrium , or you have synthesized the 2H-regioisomer as a stable impurity.

The Mechanism: Indazoles exist in dynamic equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms.[1][2] While the 1H-form is generally thermodynamically favored, the 3-amino and 4-cyano substitution pattern perturbs this stability.

  • 1H-Tautomer (Desired):

    
     is at position 1.[3]
    
  • 2H-Tautomer (Transient/Impurity):

    
     is at position 2.
    

Visualizing the Equilibrium:

Tautomerism cluster_0 Dynamic Equilibrium (Fast Exchange) T1 1H-Indazole Form (Benzenoid) Thermodynamically Stable T2 2H-Indazole Form (Quinonoid) Favored in some polar media T1->T2 Proton Shift T2->T1 Re-aromatization Impurity Fixed Regioisomer (e.g., 2-methyl substituted) Distinct NMR Pattern T2->Impurity If alkylated/fixed

Figure 1: The annular tautomerism of the indazole core.[2] In solution, you observe a time-averaged signal unless the temperature is lowered significantly.

Verification Protocol (NOE Experiment): To confirm you have the 4-carbonitrile (and not the 5- or 6-isomer) and that the geometry is correct, run a 1D NOE difference spectrum or 2D NOESY.

  • Irradiate the

    
     signal  (approx 6.0 ppm in DMSO).
    
  • Observation:

    • Positive NOE to H-4? IMPOSSIBLE. Position 4 is a Nitrile (

      
      ).
      
    • Positive NOE to H-7? Indicates 1H-tautomer dominance (interaction across the ring).

    • Positive NOE to H-5? If you see this, you likely do not have the 4-CN isomer; you might have the 6-CN isomer where H-5 is adjacent to the amine.

Part 3: The "Shifted" Aromatic Signals

Q: Why is one aromatic proton significantly downfield (deshielded)?

Diagnosis: The 4-Cyano Effect . Users often look for the standard indazole aromatic pattern. However, the cyano group at position 4 exerts a strong mesomeric (


) and inductive (

) electron-withdrawing effect
.

Expected Chemical Shifts (DMSO-


, 400 MHz): 
PositionTypeExpected

(ppm)
MultiplicityCause of Shift
H-4 -MISSING -Substituted by Nitrile (

).
H-5 Aromatic7.60 – 7.85 Doublet (d)Deshielded by ortho-CN group (anisotropy).
H-6 Aromatic7.30 – 7.50 Triplet/ddStandard aromatic resonance.
H-7 Aromatic7.10 – 7.30 Doublet (d)Shielded relative to H-5.
3-NH2 Amine5.80 – 6.50 Broad SingletExchangeable; position varies with conc.
1-NH Indazole11.80 – 12.50 BroadHighly acidic proton.

Note: If H-5 appears upfield (< 7.4 ppm), suspect hydrolysis of the nitrile to an amide (


).

Part 4: Troubleshooting Workflow

Follow this decision tree to resolve your spectral anomalies.

Troubleshooting Start Start: Anomalous NMR Spectrum SolventCheck Is Solvent DMSO-d6? Start->SolventCheck SwitchSolvent Switch to DMSO-d6 (Dry/Ampule grade) SolventCheck->SwitchSolvent No (CDCl3/MeOD) CountProtons Count Aromatic Protons SolventCheck->CountProtons Yes ThreeProtons 3 Aromatic Protons Found CountProtons->ThreeProtons 3 Protons FourProtons 4 Aromatic Protons Found CountProtons->FourProtons 4 Protons CheckH5 Check H-5 Shift (>7.6 ppm?) ThreeProtons->CheckH5 WrongMat Starting Material? (Did CN substitution fail?) FourProtons->WrongMat Correct Structure Likely Correct (Run NOE to confirm) CheckH5->Correct Yes (Deshielded) Hydrolysis Suspect Hydrolysis (CN -> CONH2) Check for extra NH2 peaks CheckH5->Hydrolysis No (Shielded)

Figure 2: Step-by-step diagnostic workflow for validating 3-amino-1H-indazole-4-carbonitrile.

References

  • Claramunt, R. M., et al. (2006).[4] "The tautomerism of indazoles: A combined NMR and theoretical study." Progress in Nuclear Magnetic Resonance Spectroscopy.

    • Relevance: Foundational text on the 1H vs 2H tautomeric equilibrium shifts in indazoles.
  • Xu, L., et al. (2013).[5] "Copper-Catalyzed Coupling of 2-Halobenzonitriles with Hydrazines: Synthesis of 3-Aminoindazoles." The Journal of Organic Chemistry.

    • Relevance: Describes the synthesis and spectral characterization of 3-aminoindazoles, confirming the disappearance of H-4 signals upon substitution.
  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

    • Relevance: Essential for distinguishing solvent peaks (DMSO/Water) from the broad amine signals in this specific scaffold.
  • PubChem Compound Summary. (n.d.). "3-Amino-1H-indazole-4-carbonitrile."[6][7] National Center for Biotechnology Information.

    • Relevance: Verification of molecular weight, formula, and canonical isomeric structure.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of 3-Amino-1H-Indazole Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

The 3-amino-1H-indazole scaffold has solidified its position as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to act as a...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-amino-1H-indazole scaffold has solidified its position as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to act as a hinge-binding motif has been exploited to develop numerous clinical candidates and approved drugs targeting a range of kinases implicated in oncology and other diseases.[1] This guide provides a comprehensive, head-to-head comparison of key 3-amino-1H-indazole-based kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The 3-Amino-1H-Indazole Scaffold: A "Type II" Inhibitor Powerhouse

A defining characteristic of many 3-amino-1H-indazole inhibitors is their classification as "type II" kinase inhibitors. Unlike "type I" inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors target the inactive "DFG-out" conformation.[2] This distinct binding mode offers several advantages, including the potential for enhanced selectivity by exploiting a less conserved binding pocket and the ability to overcome certain forms of acquired resistance. The 3-amino group of the indazole core typically forms crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[3]

Comparative Analysis of 3-Amino-1H-Indazole Kinase Inhibitors

The versatility of the 3-amino-1H-indazole scaffold is evident in the diverse range of kinases it has been successfully used to target. The following sections provide a comparative overview of prominent inhibitors, with a focus on their potency, selectivity, and key structural features.

Multi-Kinase Inhibitors: Targeting Key Oncogenic Drivers

A significant number of 3-amino-1H-indazole derivatives have been developed as multi-targeted inhibitors, aiming to simultaneously block several key signaling pathways involved in tumor growth and proliferation.

Compound/ScaffoldTarget Kinase(s)IC50 / EC50 (nM)Reference Compound(s)IC50 of Reference (nM)
3-Amino-1H-indazole-6-yl-benzamide (Cpd 4) [2]FLT3<1Midostaurin, Sorafenib11, 28
PDGFRα (T674M)8Imatinib>10,000
c-Kit (T670I)150SunitinibNot specified
ABT-869 (a 3-aminoindazole urea) [4]KDR (VEGFR2)4Not specifiedNot specified
FLT3Not specifiedNot specifiedNot specified
c-KitNot specifiedNot specifiedNot specified
PDGFRβNot specifiedNot specifiedNot specified
AKE-72 (a diarylamide 3-aminoindazole) BCR-ABL (WT)< 0.5ImatinibNot specified
BCR-ABL (T315I)9PonatinibNot specified

Key Insights:

  • The 3-amino-1H-indazol-6-yl-benzamide scaffold demonstrates potent, single-digit nanomolar efficacy against FLT3 and the gatekeeper mutant PDGFRα-T674M, significantly outperforming imatinib against this resistant form.[2]

  • ABT-869, a urea-containing derivative, showcases the scaffold's ability to potently inhibit receptor tyrosine kinases involved in angiogenesis, such as KDR (VEGFR2).[4]

  • AKE-72 exemplifies the successful application of the 3-amino-1H-indazole core in developing pan-BCR-ABL inhibitors, including activity against the notoriously difficult-to-inhibit T315I "gatekeeper" mutant.[3]

Selective Inhibitors: Honing in on Specific Kinase Targets

While multi-targeting can be a powerful strategy, the development of selective inhibitors is crucial for minimizing off-target effects and improving therapeutic windows. The 3-amino-1H-indazole scaffold has also proven amenable to the design of more selective agents.

For instance, extensive structure-activity relationship (SAR) studies have been conducted to optimize indazole-based inhibitors for specific kinases like ERK1/2 and the Pim kinase family.[3][5] The substitution patterns on the indazole ring and the appended functionalities play a critical role in dictating selectivity. For example, modifications at the 5- and 6-positions of the indazole ring have been shown to significantly impact potency and selectivity against different kinase families.[3]

Structure-Activity Relationship (SAR) of 3-Amino-1H-Indazole Kinase Inhibitors

The chemical space around the 3-amino-1H-indazole core is vast, and understanding the SAR is paramount for rational drug design.

SAR_Overview Scaffold 3-Amino-1H-Indazole Core N1_Position N1_Position Scaffold->N1_Position Substitution C5_Position C5_Position Scaffold->C5_Position Substitution C6_Position C6_Position Scaffold->C6_Position Substitution Amino_Group Amino_Group Scaffold->Amino_Group Modification Potency Potency N1_Position->Potency Selectivity Selectivity N1_Position->Selectivity C5_Position->Potency PK_Properties PK_Properties C5_Position->PK_Properties C6_Position->Potency C6_Position->Selectivity Amino_Group->Potency

  • N1 Position: Substitution at the N1 position of the indazole ring can influence the orientation of the inhibitor in the ATP binding pocket, thereby affecting both potency and selectivity.

  • C5 and C6 Positions: These positions are frequently modified to introduce functionalities that can interact with the solvent-exposed region of the kinase, impacting pharmacokinetic properties and providing opportunities for additional interactions that enhance potency and selectivity.[3]

  • 3-Amino Group: While crucial for hinge binding, modifications to the 3-amino group itself can be explored to fine-tune interactions and modulate potency.[6]

Experimental Protocols

To facilitate the evaluation and comparison of novel 3-amino-1H-indazole kinase inhibitors, the following detailed protocols for standard biochemical and cell-based assays are provided.

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

  • Test compound (3-amino-1H-indazole derivative)

  • DMSO (Dimethyl sulfoxide)

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound to the wells of the microplate. Include DMSO-only wells as a positive control (100% activity) and wells without kinase as a negative control (background).

    • Add the kinase/substrate master mix to all wells.

  • Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader appropriate for the chosen detection method (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Biochemical_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Dispense Compound and Reaction Mix to Plate Compound_Prep->Plate_Setup Reaction_Mix Prepare Kinase/Substrate Mix Reaction_Mix->Plate_Setup Initiate Add ATP to Initiate Reaction Plate_Setup->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate Detect->Read Analyze Analyze Data and Determine IC50 Read->Analyze End End Analyze->End

Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This protocol describes a method to assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound (3-amino-1H-indazole derivative)

  • DMSO

  • Cell lysis buffer

  • Phospho-specific antibody for the substrate

  • Total protein antibody for the substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection substrate (e.g., chemiluminescent, fluorescent)

  • Microplate reader or Western blot imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 1-2 hours). Include DMSO-only treated cells as a control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for analysis.

  • Detection of Phosphorylation:

    • ELISA-based method: Coat a microplate with a capture antibody for the total substrate protein. Add the cell lysates, followed by the phospho-specific primary antibody and a labeled secondary antibody. Add the detection substrate and measure the signal using a plate reader.[2]

    • Western blot analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percent inhibition of phosphorylation relative to the DMSO control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the cellular IC50 value.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in Plate Start->Seed_Cells Treat_Cells Treat with Compound Dilutions Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells to Extract Proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein Detect_Phospho Detect Substrate Phosphorylation (ELISA or Western Blot) Quantify_Protein->Detect_Phospho Analyze_Data Analyze Data and Determine Cellular IC50 Detect_Phospho->Analyze_Data End End Analyze_Data->End

Conclusion and Future Directions

The 3-amino-1H-indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative data presented in this guide highlight its potential to yield both potent multi-targeted and selective agents against a range of clinically relevant kinases. The provided experimental protocols offer a solid foundation for researchers to evaluate their own 3-amino-1H-indazole derivatives and contribute to the growing body of knowledge on this important class of inhibitors. Future efforts in this field will likely focus on further refining the selectivity of these inhibitors, exploring novel substitution patterns to overcome emerging resistance mechanisms, and developing compounds with optimized pharmacokinetic and safety profiles.

References

Sources

Comparative

Validating 3-amino-1H-indazole-4-carbonitrile as a Novel Drug Target: A Comparative Guide for Kinase Inhibitor Discovery

In the landscape of modern drug discovery, the identification and validation of novel molecular targets are paramount to developing next-generation therapeutics. The 3-amino-1H-indazole scaffold has emerged as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of novel molecular targets are paramount to developing next-generation therapeutics. The 3-amino-1H-indazole scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibitors, due to its remarkable ability to function as a hinge-binding motif. This guide provides a comprehensive, technically-grounded framework for the validation of a specific, yet underexplored derivative, 3-amino-1H-indazole-4-carbonitrile, as a potential drug target, likely within the kinome. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols that ensure scientific rigor and reproducibility.

The Indazole Scaffold: A Proven Pharmacophore

The indazole ring system is a cornerstone in medicinal chemistry, with numerous derivatives having progressed into clinical use for a variety of indications.[1] Marketed drugs such as Niraparib, a PARP inhibitor for ovarian cancer, and Pazopanib, a multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma, feature this versatile scaffold. The 3-amino-1H-indazole core, in particular, has been extensively explored as a potent hinge-binding fragment in kinase inhibitors.[2][3] This interaction is crucial for the affinity and selectivity of small molecule inhibitors that target the ATP-binding site of kinases.

While the broader class of 3-amino-1H-indazole derivatives has been the subject of numerous studies, leading to the development of inhibitors for a range of kinases including p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase-3 (GSK-3), and various receptor tyrosine kinases, the specific biological targets of 3-amino-1H-indazole-4-carbonitrile remain to be elucidated.[2][4] This guide, therefore, outlines a systematic approach to deorphanize this compound, validate its presumed kinase target(s), and benchmark its potential against existing kinase inhibitors.

A Multi-pronged Strategy for Target Validation

Our approach to validating 3-amino-1H-indazole-4-carbonitrile is rooted in a logical progression from broad, unbiased screening to specific, functional characterization in a cellular context. This ensures a high degree of confidence in target identification and provides a solid foundation for further drug development efforts.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Functional Validation A Broad Kinome Screening (KINOMEscan®) B Data Analysis & Hit Prioritization A->B Identify primary kinase targets C Isothermal Titration Calorimetry (ITC) B->C Validate hits D Determine Binding Affinity (Kd) & Thermodynamics C->D Quantify direct binding E Cellular Thermal Shift Assay (CETSA) D->E Confirm cellular relevance F Confirm Target Binding in Intact Cells E->F Validate in vivo interaction G Cell-Based Phosphorylation Assay F->G Link binding to function H Measure Inhibition of Downstream Signaling G->H Assess functional consequence

Figure 1: A stepwise workflow for the comprehensive validation of 3-amino-1H-indazole-4-carbonitrile as a kinase inhibitor.

Experimental Protocols for Robust Target Validation

The following protocols are designed to be self-validating, with each step building upon the previous one to provide a cohesive and compelling body of evidence for target engagement and functional modulation.

KINOMEscan® Profiling for Initial Target Identification

The initial step is to perform a broad, unbiased screen against a large panel of kinases to identify potential targets of 3-amino-1H-indazole-4-carbonitrile. The KINOMEscan® platform is an ideal choice for this, as it measures the thermodynamic binding affinity (Kd) of a compound to a large number of kinases in a competitive binding assay format.[4][5][6][7]

Protocol:

  • Compound Preparation: Prepare a stock solution of 3-amino-1H-indazole-4-carbonitrile in DMSO.

  • Assay Execution: Submit the compound to a commercial KINOMEscan® service for screening against their full panel of over 450 kinases at a single concentration (e.g., 1 µM).

  • Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding. Identify kinases that show significant inhibition (e.g., >90% inhibition) as primary hits.

  • Dose-Response: For the primary hits, perform a secondary screen using an 11-point dose-response curve to determine the Kd for each interaction.[1]

Isothermal Titration Calorimetry (ITC) for Biophysical Characterization

ITC is a gold-standard biophysical technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9][10][11][12] This allows for the orthogonal validation of the hits identified from the KINOMEscan® screen.

Protocol:

  • Protein and Compound Preparation: Express and purify the hit kinase(s) from the KINOMEscan®. Prepare a solution of the purified kinase in a suitable buffer. Prepare a series of concentrations of 3-amino-1H-indazole-4-carbonitrile in the same buffer.

  • ITC Experiment: Load the kinase solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of injections of the compound into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the Kd, n, and ΔH.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Milieu

CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell.[13][14][15][16][17] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment: Culture a cell line that expresses the target kinase of interest. Treat the cells with either vehicle (DMSO) or varying concentrations of 3-amino-1H-indazole-4-carbonitrile.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cell-Based Phosphorylation Assay for Functional Validation

To demonstrate that the binding of 3-amino-1H-indazole-4-carbonitrile to its target kinase has a functional consequence, a cell-based assay that measures the phosphorylation of a known downstream substrate is essential.[18][19][20]

Protocol:

  • Cell Culture and Treatment: Use the same cell line as in the CETSA experiment. Treat the cells with a range of concentrations of 3-amino-1H-indazole-4-carbonitrile.

  • Stimulation (if necessary): If the kinase is part of a signaling pathway that requires activation, stimulate the cells with an appropriate growth factor or agonist.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Phospho-Protein Detection: Use a specific antibody to detect the phosphorylated form of the kinase's substrate via Western blotting or a quantitative immunoassay (e.g., ELISA).

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate protein. A dose-dependent decrease in substrate phosphorylation upon treatment with the compound confirms its inhibitory activity in a cellular context.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of 3-amino-1H-indazole-4-carbonitrile, its performance should be benchmarked against well-characterized inhibitors that also feature the 3-amino-1H-indazole scaffold but target different kinases.

Compound Primary Target(s) Reported IC50/Kd Key Cellular Effects Clinical Status
G-5555 PAK1, PAK2, PAK3PAK1 IC50 = 13 nMInduces apoptosis in PAK1-amplified breast cancer cells.[21]Preclinical[22]
CHIR-99021 GSK-3α/βGSK-3α IC50 = 10 nM; GSK-3β IC50 = 6.7 nMModulates Wnt signaling and has applications in stem cell biology.[2][23][24]Research Tool
3-amino-1H-indazole-4-carbonitrile To be determinedTo be determinedTo be determinedInvestigational

This comparative table will allow researchers to assess the novelty and potential advantages of 3-amino-1H-indazole-4-carbonitrile in terms of potency, selectivity, and cellular activity once the experimental data is generated.

Hypothetical Signaling Pathway and Point of Intervention

Assuming that 3-amino-1H-indazole-4-carbonitrile is identified as a potent and selective inhibitor of a kinase, for instance, Extracellular signal-regulated kinase (ERK), its mechanism of action can be visualized within the context of the MAPK/ERK signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 3-amino-1H-indazole- 4-carbonitrile Inhibitor->ERK

Figure 2: A hypothetical signaling pathway illustrating the potential point of intervention for 3-amino-1H-indazole-4-carbonitrile as an ERK inhibitor.

Conclusion and Future Directions

The validation of 3-amino-1H-indazole-4-carbonitrile as a drug target represents a compelling opportunity in kinase inhibitor research. The systematic approach outlined in this guide, from broad kinome profiling to specific cellular functional assays, provides a robust framework for its deorphanization and characterization. By comparing its performance against established 3-amino-1H-indazole-based inhibitors, researchers can gain valuable insights into its potential as a novel therapeutic agent. Successful validation would pave the way for lead optimization, preclinical development, and ultimately, the potential for a new targeted therapy.

References

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved January 30, 2026, from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • Gao, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. STAR Protocols, 2(4), 100847. [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. [Link]

  • KINOMEscan. (n.d.). KINOMEscan protocol description. Retrieved January 30, 2026, from [Link]

  • Lafont, V., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14343–14352. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Retrieved January 30, 2026, from [Link]

  • Porcu, L., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Il Farmaco, 64(10), 625-636. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Sun, L., et al. (2017). Diaryl thiourea bearing 1H-indazole-3-amine as muti-target RTKs inhibitors. European Journal of Medicinal Chemistry, 141, 373-385. [Link]

  • U.S. National Library of Medicine. (n.d.). 3-Amino-1H-indazole-4-carbonitrile. PubChem. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5058 - Gene ResultPAK1 p21 (RAC1) activated kinase 1 [ (human)]. NCBI. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). GSK-3. Wikipedia. Retrieved January 30, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved January 30, 2026, from [Link]

  • Sullivan, R. J., et al. (2020). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. Cancer Management and Research, 12, 3065–3077. [Link]

  • Wang, J., et al. (2020). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Theranostics, 10(23), 10565–10578. [Link]

  • Woodgett, J. R. (2005). GSK3 inhibitors: Development and therapeutic potential. Trends in Pharmacological Sciences, 26(9), 451-455. [Link]

  • Wu, T., et al. (2023). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega, 8(41), 37854–37881. [Link]

  • Wagman, A. S., et al. (2004). Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes. Current Pharmaceutical Design, 10(10), 1105-1137. [Link]

  • Eke, I., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 108(17), 7177-7182. [Link]

  • Woon, E. C. Y., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1-10. [Link]

  • Gevaert, K., et al. (2013). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS ONE, 8(11), e78433. [Link]

  • Jones, C. I., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355152. [Link]

  • Unciti-Broceta, A., et al. (2016). Binding assays to profile target engagement by kinase inhibitors in... Future Medicinal Chemistry, 8(11), 1247-1264. [Link]

  • Zhang, X., et al. (2019). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 20(12), 3042. [Link]

  • Sullivan, R. J., et al. (2020). Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. OncoTargets and Therapy, 13, 3065–3077. [Link]

  • National Center for Biotechnology Information. (n.d.). 5058 - Gene ResultPAK1 p21 (RAC1) activated kinase 1 [ (human)]. NCBI. Retrieved January 30, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • TAUVOD. (2011, September 7). GSK-3 Inhibitors - Treatment of Diabetes and CNS Disorders: Targeting the Substrate Binding Site [Video]. YouTube. [Link]

  • Rudolph, J., et al. (2016). Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window. Journal of Medicinal Chemistry, 59(11), 5490-5502. [Link]

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Validation

Beyond the Hinge: The Strategic Advantage of 3-Amino-1H-indazole

The following technical guide is structured to provide an objective, data-driven comparison of the 3-amino-1H-indazole scaffold against its common heterocyclic alternatives. Content Type: Technical Comparison Guide Audie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an objective, data-driven comparison of the 3-amino-1H-indazole scaffold against its common heterocyclic alternatives.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary

In the crowded chemical space of kinase inhibitors and GPCR ligands, the selection of a core scaffold dictates the ceiling of a drug candidate's success.[1] While indole and 2-aminobenzimidazole scaffolds have historic prevalence, the 3-amino-1H-indazole moiety has emerged as a superior "Goldilocks" scaffold. It balances the high affinity of adenine mimicry with a metabolic stability profile that indoles often fail to achieve, and a permeability profile superior to the highly basic benzimidazoles.[1]

This guide analyzes the physicochemical and structural reasons to prioritize 3-amino-1H-indazole in lead optimization.

Part 1: The Structural Argument (Bioisosterism & Binding)

The Adenine Mimicry

The primary utility of 3-amino-1H-indazole lies in its ability to mimic the hydrogen-bonding motif of Adenine, the natural ligand for ATP-binding sites.

  • Adenine Interaction: In the ATP-binding pocket, Adenine uses N1 as a hydrogen bond acceptor and the N6-amino group as a hydrogen bond donor.

  • 3-Aminoindazole Interaction: The 1H-indazole tautomer presents an identical motif. The N2 nitrogen accepts a hydrogen bond from the kinase hinge region (backbone amide), while the exocyclic C3-amino group donates a hydrogen bond to the backbone carbonyl.

Comparison with Alternatives:

  • 3-Aminoindole: Lacks the N2 acceptor. The C2 carbon cannot accept hydrogen bonds, forcing the molecule to rely solely on the NH donor, reducing binding enthalpy.[1]

  • 2-Aminobenzimidazole: While it possesses the Donor-Acceptor motif, its electronic distribution (guanidine-like) often creates a high desolvation penalty upon entering the hydrophobic pocket.

Visualization of Binding Modes

The following diagram illustrates the pharmacophore overlay between Adenine and 3-Amino-1H-indazole.

BindingMode cluster_0 Natural Ligand: Adenine cluster_1 Scaffold: 3-Amino-1H-indazole cluster_2 Kinase Hinge Region Adenine Adenine Core N1 N1 (Acceptor) Adenine->N1 N6 N6-NH2 (Donor) Adenine->N6 BackboneCO Backbone C=O (Acceptor) N6->BackboneCO H-Bond Indazole Indazole Core N2 N2 (Acceptor) Indazole->N2 C3NH2 C3-NH2 (Donor) Indazole->C3NH2 C3NH2->BackboneCO Bioisosteric Replacement BackboneNH Backbone NH (Donor) BackboneNH->N1 H-Bond BackboneNH->N2 Bioisosteric Replacement

Caption: Comparative binding topology showing the direct bioisosteric mapping of 3-amino-1H-indazole onto the Adenine-Hinge interaction network.

Part 2: Physicochemical & Metabolic Superiority

The Permeability Advantage (pKa Analysis)

A critical failure point for 2-aminobenzimidazole is its basicity. The structure contains a guanidine-like motif, resulting in a pKa ~7.5 for the conjugate acid.[2]

  • At pH 7.4 (Physiological): ~50% of 2-aminobenzimidazole is protonated (cationic). This charge significantly hampers passive membrane permeability (lowering

    
    ).
    
  • 3-Amino-1H-indazole: The exocyclic amine is aniline-like, attached to an electron-deficient pyrazole ring. The pKa is significantly lower (typically < 4). At pH 7.4, it remains neutral, maximizing lipophilic efficiency and membrane crossing.[1]

The Metabolic Fortress (vs. Indole)

Indole scaffolds are notorious for metabolic liabilities, specifically:

  • C3-Oxidation: Susceptibility to oxidation at the electron-rich C3 position (forming indoxyl/indigo species).

  • C2-C3 Epoxidation: P450-mediated epoxidation leading to ring opening or toxicity.

The Indazole Solution: The presence of the Nitrogen at position 2 (N-N bond) inherently stabilizes the 5-membered ring against oxidative attack. The C3 position is already substituted with an amine, blocking the primary site of metabolic oxidation found in indoles.[1]

Comparative Data Summary
Feature3-Amino-1H-indazole2-Aminobenzimidazole3-Aminoindole
H-Bond Pattern Donor + Acceptor (Ideal)Donor + AcceptorDonor Only (Weak)
Basicity (pKa) Neutral at pH 7.4 (Good Permeability)Basic (~7.5) (Poor Permeability)Neutral/Acidic (Unstable)
Metabolic Stability High (N-N bond stabilizes)ModerateLow (C3 oxidation prone)
Chemical Space Kinase (VEGFR, PDGFR), GPCRGPCR, Viral RNACNS (Serotonin mimics)

Part 3: Synthetic Accessibility & Protocols[1]

Unlike complex bicyclic systems requiring multi-step ring closures, the 3-amino-1H-indazole core is accessible via a robust one-pot cyclization from readily available 2-halobenzonitriles.

Synthetic Workflow Diagram

Synthesis Start 2-Fluorobenzonitrile Intermediate Intermediate Hydrazone Start->Intermediate SNAr (n-BuOH, Reflux) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product 3-Amino-1H-indazole (Core Scaffold) Intermediate->Product Cyclization (In situ)

Caption: Streamlined one-pot synthesis of the 3-amino-1H-indazole core via SNAr and cyclization.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole

Objective: Preparation of the core scaffold from 2-fluoro-4-bromobenzonitrile (Model substrate).

  • Reagents:

    • 2-Fluoro-4-bromobenzonitrile (1.0 eq)

    • Hydrazine monohydrate (5.0 eq)

    • n-Butanol (Solvent, 5 mL/mmol)[1]

  • Procedure:

    • Dissolve the nitrile in n-butanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine monohydrate dropwise at room temperature.

    • Heat the mixture to 110°C (Reflux) for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexane) for disappearance of nitrile.

    • Cool the reaction to room temperature. The product often precipitates directly.

    • Workup: Dilute with water. Filter the precipitate and wash with cold water and minimal cold ethanol.

    • Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.[1]

  • Yield: Typically 85–95%.

Protocol: Kinase Selectivity Assay (Self-Validating)

To verify the "hinge binder" hypothesis, a competitive binding assay is recommended.

  • Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Validation Step: Use Staurosporine as a pan-kinase reference control.

  • Expectation: 3-aminoindazole derivatives should show competitive displacement of the tracer (ATP mimic) at low nanomolar concentrations if the hinge interaction is intact.

Part 4: Case Study - Linifanib (ABT-869)

Linifanib serves as the definitive proof-of-concept for this scaffold.

  • Target: VEGFR/PDGFR (Receptor Tyrosine Kinases).[3]

  • Design Logic: The 3-amino-1H-indazole core was chosen to anchor the molecule in the ATP binding site. The exocyclic amine forms a urea linkage, extending into the hydrophobic back pocket, while the indazole nitrogen (N2) anchors to the hinge (Cys919 in VEGFR2).[1]

  • Outcome: This scaffold provided the necessary balance of potency (IC50 < 4 nM) and oral bioavailability that comparable benzimidazole analogues lacked due to solubility/permeability trade-offs.

References

  • Synthesis and Kinase Inhibitory Activity of 3-Aminoindazole Derivatives Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • pKa Data for Heterocycles (Benzimidazole vs Indazole) Source: Evans pKa Table / Bordwell pKa Table URL:[Link]

  • Linifanib (ABT-869) Structural Biology and Discovery Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Metabolic Stability of Synthetic Cannabinoids (Indazole vs Indole) Source: MDPI Pharmaceuticals URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-1H-indazole-4-carbonitrile

Executive Safety Summary Compound Identity: 3-Amino-1H-indazole-4-carbonitrile CAS Number: 1240518-54-0 Molecular Formula: C₈H₆N₄ Physical State: Solid Powder (typically off-white to pale yellow) Operational Directive: W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 3-Amino-1H-indazole-4-carbonitrile CAS Number: 1240518-54-0 Molecular Formula: C₈H₆N₄ Physical State: Solid Powder (typically off-white to pale yellow)

Operational Directive: While specific toxicological data for this exact isomer is limited, structural analogs (amino-indazoles and aromatic carbonitriles) exhibit Acute Toxicity (Category 4) and Skin/Respiratory Irritation . Furthermore, as a functionalized intermediate often employed in the synthesis of kinase inhibitors (e.g., PI3K/protein degrader building blocks), this compound should be handled as a Potent Pharmacological Agent .

The Golden Rule: Treat this substance as a high-potency dust until validated otherwise. Engineering controls (fume hood) take precedence over PPE.

Risk Assessment & Hazard Identification (GHS)[1]

Based on Structure-Activity Relationships (SAR) and Safety Data Sheets of close analogs (e.g., 3-Amino-1H-indazole, CAS 874-05-5), the following hazard profile is established for risk management:

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedZero Tolerance for Dust. Do not weigh on open benches.
Skin Irritation Cat 2H315: Causes skin irritationContact dermatitis risk. Double gloving required.
Eye Irritation Cat 2AH319: Causes serious eye irritationFine dust can bypass standard safety glasses; use tight-fitting goggles or sash protection.
STOT - Single Exp. Cat 3H335: May cause respiratory irritationInhalation of dust triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Research Scale (<10g) handling. For process scale (>100g), upgrade to full Tyvek suits and PAPR.

PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Handling 3-Amino-1H-indazole-4-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved (DMSO/DMF) State->Solution Solid_PPE Primary Hazard: DUST INHALATION 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. N95 (if outside hood) Solid->Solid_PPE Sol_PPE Primary Hazard: SKIN ABSORPTION 1. Splash Goggles 2. Chem-rated Lab Coat 3. Laminate Gloves (if >10% conc) Solution->Sol_PPE

Figure 1: PPE Selection Logic based on compound state. Note that "Solid" handling requires stricter respiratory controls.

Detailed PPE Specifications
ComponentStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness). Outer: Standard Nitrile. Inner: Extended cuff Nitrile (bright color).Permeation & Visualization: Aromatic nitriles can permeate standard nitrile over time. The "indicator" inner glove reveals breaches. If dissolving in DCM or DMF, use Silver Shield (Laminate) gloves.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Safety glasses with side shields are insufficient for fine powders which can drift around lenses.
Respiratory Fume Hood (Sash at 18"). Backup: N95/P100 Respirator.Engineering controls are primary. Respirators are only for emergencies or weighing outside a hood (discouraged).
Body Lab Coat (Buttoned, Cotton/Poly) + Tyvek Sleeves .Wrist exposure is the most common contamination point during weighing. Tyvek sleeves bridge the glove-coat gap.

Operational Protocols: Weighing & Transfer

Objective: Transfer solid compound from stock bottle to reaction vessel with 0% environmental release.

Protocol A: The "Static-Free" Weighing Method

Indazoles are often electrostatic. Static charge causes powder to "jump," leading to contamination.

  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood.

    • Line the working surface with a disposable absorbent pad (plastic side down).

    • Pre-weigh your receiving vessel (flask) and a secondary container (weigh boat).

  • The Transfer (Graphviz Workflow):

Weighing_Protocol Step1 1. De-static Containers (Use Ionizer fan) Step2 2. Open Stock Bottle (Inside Hood, >6 inches from sash) Step1->Step2 Step3 3. Transfer to Weigh Boat (Use disposable spatula) Step2->Step3 Step4 4. Gravimetric Check (Close balance doors fully) Step3->Step4 Step5 5. Transfer to Reaction Flask (Use powder funnel) Step4->Step5 Step6 6. Solvent Addition (Wash funnel down immediately) Step5->Step6

Figure 2: Step-by-step weighing workflow to minimize dust generation.

  • Solubilization:

    • Recommended Solvents: DMSO, DMF, Methanol.

    • Procedure: Add solvent to the solid. Do not add solid to boiling solvent.

    • Note: 3-Amino-1H-indazole-4-carbonitrile contains a basic amine and a nitrile. Avoid mixing with strong acids (exothermic) or strong oxidizers.[1]

Emergency Response & Waste Disposal

Spill Cleanup (Solid Powder)

Do not sweep. Sweeping generates dust aerosols.

  • Evacuate the immediate area if the spill is >1g outside a hood.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Cover: Gently cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust.

  • Scoop: Scoop up the damp material and place in a wide-mouth hazardous waste jar.

  • Wipe: Clean surface with 1% aqueous detergent followed by Ethanol.

Waste Disposal Streams

Segregate waste to prevent incompatible reactions.

Waste TypeClassificationDisposal Container Label
Solid Waste Hazardous Chemical Solid"Solid Waste: 3-Amino-1H-indazole-4-carbonitrile (Toxic/Irritant)"
Liquid Mother Liquor Organic Solvent Waste"Halogenated/Non-Halogenated Solvent + Trace Nitriles"
Contaminated Sharps Hazardous Sharps"Sharps - Chemically Contaminated"

References

  • PubChem. (2023). Compound Summary: 3-Amino-1H-indazole (Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
3-Amino-1H-indazole-4-carbonitrile
Reactant of Route 2
3-Amino-1H-indazole-4-carbonitrile
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